molecular formula C12H8BrN3 B1275985 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 65147-89-9

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1275985
CAS No.: 65147-89-9
M. Wt: 274.12 g/mol
InChI Key: UQEYLXNLWAHTFF-UHFFFAOYSA-N
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Description

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEYLXNLWAHTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406550
Record name 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65147-89-9
Record name 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₈BrN₃. It belongs to the imidazopyridine class, which are structural analogues of purines and are known to interact with various biological macromolecules.[1] The core structure consists of a phenyl group attached to an imidazo[4,5-b]pyridine scaffold, with a bromine atom substituted at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65147-89-9[2]
Molecular Formula C₁₂H₈BrN₃[3]
Molecular Weight 274.12 g/mol Calculated
Melting Point >300 °C[3]
Boiling Point (Predicted) 333.8±52.0 °C[2]
Density (Predicted) 1.6±0.1 g/cm³[2]
Appearance Light brown powder[3]

Spectral Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueDataSource
¹H NMR (DMSO-d₆, 400 MHz) δ/ppm = 8.43 (d, 1H, J = 2.12 Hz, Hpyridine), 8.28 (d, 1H, J = 1.52 Hz, Hpyridine), 8.26–8.22 (m, 2H, Harom), 7.59–7.57 (m, 3H, Harom)[3]
¹³C NMR (DMSO-d₆, 151 MHz) δ/ppm = 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46[3]
Mass Spectrometry (ESI) m/z = 275.99/277.13 ([M+H]⁺)[3]
Mass Spectrometry (LCMS) m/z = 274.2 (M+1) and 276.2 (M+2+H)[4]

Synthesis and Reactivity

The synthesis of this compound has been achieved through several methods. A common approach involves the condensation of a substituted diaminopyridine with an aromatic aldehyde.

A widely used method for the synthesis of this compound involves the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde.[5][6]

General Procedure:

  • Equimolar amounts of 5-bromo-2,3-diaminopyridine and benzaldehyde are dissolved in absolute ethanol.[5]

  • An oxidizing agent, such as p-benzoquinone or sodium metabisulfite (Na₂S₂O₅), is added to the mixture.[3][5]

  • The reaction mixture is refluxed for a specified period, typically ranging from a few hours to 24 hours.[4][5]

  • Upon cooling, the product precipitates and can be collected by filtration.[5]

  • The crude product is then washed with a suitable solvent, such as diethyl ether, and can be further purified if necessary.[5]

Note: In some variations, the reaction is carried out in DMSO.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product diaminopyridine 5-bromo-2,3- diaminopyridine reaction Condensation Reaction diaminopyridine->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction oxidant Oxidizing Agent (p-benzoquinone or Na₂S₂O₅) oxidant->reaction solvent Solvent (Ethanol or DMSO) solvent->reaction reflux Reflux reflux->reaction workup Cooling, Filtration, and Washing reaction->workup product 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine workup->product

General synthesis workflow for this compound.

This compound exhibits reactivity characteristic of the imidazopyridine scaffold. The nitrogen atoms in the imidazole ring can undergo alkylation.[7] For instance, reaction with methyl iodide in the presence of a base like sodium hydride leads to the formation of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine.[3]

Furthermore, the bromine atom at the 6-position is susceptible to displacement through cross-coupling reactions. The Suzuki cross-coupling reaction has been successfully employed to synthesize 2,6-diphenyl substituted imidazo[4,5-b]pyridines by reacting this compound with various boronic acids in the presence of a palladium catalyst.[5]

Reactivity_Diagram cluster_alkylation N-Alkylation cluster_suzuki Suzuki Cross-Coupling start_node 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine alkylation_reagents CH₃I, NaH start_node->alkylation_reagents Reacts with suzuki_reagents Boronic Acid, Pd Catalyst, Base start_node->suzuki_reagents Reacts with alkylation_product 6-bromo-3-methyl-2-phenyl- 3H-imidazo[4,5-b]pyridine alkylation_reagents->alkylation_product Yields suzuki_product 2,6-diphenyl substituted imidazo[4,5-b]pyridines suzuki_reagents->suzuki_product Yields

Key reactivity pathways of this compound.

Biological Activity

Derivatives of this compound have been investigated for a range of biological activities, highlighting its potential as a scaffold in drug discovery.

Table 3: Biological Activities of this compound and its Derivatives

ActivityCompoundCell Line/OrganismResultSource
Antiviral This compoundRespiratory Syncytial Virus (RSV)EC₅₀ = 21 µM[8]
Antiproliferative Amidino-substituted derivativesColon CarcinomaIC₅₀ as low as 0.4 µM[3][8]
Antibacterial A 2-imidazolinyl amidino derivativeE. coliMIC = 32 µM[8]
Antimicrobial Various substituted derivativesGram-positive and Gram-negative bacteriaModerate to good activity[4]

The unsubstituted this compound has demonstrated selective but moderate activity against the respiratory syncytial virus (RSV).[3][8] Further modifications of the core structure, particularly the introduction of amidino groups, have led to compounds with potent antiproliferative activity against human cancer cell lines, with some derivatives showing sub-micromolar inhibitory concentrations.[3][8] Additionally, certain derivatives have exhibited moderate antibacterial activity.[8]

Conclusion

This compound is a versatile chemical entity with a well-defined profile of chemical properties and reactivity. Its synthesis is readily achievable, and the core structure can be functionalized through various chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. The documented antiviral, antiproliferative, and antibacterial activities of its derivatives underscore its significance in medicinal chemistry research. This guide provides a foundational understanding for scientists and researchers aiming to explore the potential of this compound in their respective fields.

References

Technical Guide: Spectroscopic Data of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a heterocyclic molecule of interest in medicinal chemistry. The data presented herein has been compiled from various scientific sources and is intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₈BrN₃ Molecular Weight: 274.12 g/mol CAS Number: 65147-89-9

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.76s1HN-H (imidazole)
8.43 (d, J = 2.12 Hz)d1HH-5 (pyridine)
8.28 (d, J = 1.52 Hz)d1HH-7 (pyridine)
8.26–8.22m2HH-arom (phenyl)
7.59–7.57m3HH-arom (phenyl)
Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data [1]

Chemical Shift (δ) ppmAssignment
154.67C=N (imidazole)
144.57C-q (imidazo[4,5-b]pyridine)
131.43C-H (phenyl)
129.62C-q (imidazo[4,5-b]pyridine)
129.56 (2C)C-H (phenyl)
127.40 (2C)C-H (phenyl)
113.46C-Br (pyridine)
Solvent: DMSO-d₆

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching
3100-3000C-H (aromatic)Stretching
1650-1580C=N, C=CStretching
1500-1400Aromatic ringSkeletal vibrations
1100-1000C-BrStretching
850-750C-H (aromatic)Out-of-plane bending

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of a molecule. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data

m/zIonMethod
274/276[M]⁺GC-MS
275.99/277.13[M+H]⁺ESI-MS

The observed isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

A common synthetic route involves the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyridine (1.00 g, 5.32 mmol) in absolute ethanol (30 mL), equimolar amounts of benzaldehyde (0.54 mL, 5.32 mmol) and p-benzoquinone (0.580 g, 5.32 mmol) as an oxidant are added.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, diethyl ether is added to the mixture.

  • The resulting precipitate is filtered and washed with diethyl ether to yield this compound.

While detailed experimental parameters for the spectroscopic analyses were not fully available in the reviewed literature, general procedures are outlined below.

Nuclear Magnetic Resonance (NMR):

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.

  • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples are typically prepared as potassium bromide (KBr) pellets.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Start 5-bromo-2,3-diaminopyridine + Benzaldehyde Reaction Reflux in Ethanol with p-benzoquinone Start->Reaction Workup Precipitation, Filtration & Washing Reaction->Workup Product Crude Product Workup->Product Purification Recrystallization or Column Chromatography Product->Purification PureProduct Pure 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS

Caption: General workflow for the synthesis and spectroscopic analysis of the title compound.

References

Crystal Structure of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available structural and synthetic data for 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this document compiles essential information regarding its synthesis, spectroscopic characterization, and the crystallographic data of closely related structural analogs. This information is intended to serve as a valuable resource for researchers working with this and similar molecular scaffolds.

Introduction

The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and antiproliferative properties. The title compound, this compound, is a key intermediate and a subject of interest for the development of novel therapeutic agents. Understanding its structural characteristics is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde.[1] Various synthetic protocols exist, with one common method involving the reflux of equimolar amounts of the reactants in the presence of an oxidizing agent like p-benzoquinone in ethanol.[2]

Spectroscopic Data:

While the single-crystal X-ray diffraction data for the title compound is not available, its identity has been confirmed through various spectroscopic methods. The following table summarizes the key characterization data.

Technique Data
¹H NMR Spectral data is available but with variations based on the solvent and specific salt form.
¹³C NMR Characterized, though in some cases, signals for imidazole ring carbons may be difficult to observe due to tautomerization.[3]
Mass Spec. MS (GC) data is available, confirming the molecular weight of the compound.[4]

Crystallographic Data of Structural Analogs

In the absence of the precise crystal structure of this compound, an examination of the crystallographic data of its close analogs can provide valuable insights into the potential solid-state conformation and packing of the target molecule. The following table summarizes the crystallographic data for three such analogs.

Parameter 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine [5]1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one [6][7]6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one [8]
Formula C₇H₆BrN₃C₈H₆BrN₃O₂C₈H₈BrN₃O
Molar Mass 212.05 g/mol 256.07 g/mol 242.08 g/mol
Crystal System OrthorhombicTriclinicMonoclinic
Space Group PnmaP-1P2₁/c
a (Å) 10.339(3)4.8302(15)21.7981(4)
b (Å) 13.068(4)9.645(3)3.9929(1)
c (Å) 5.703(2)9.809(3)20.6636(3)
α (°) 9081.542(7)90
β (°) 9085.735(7)95.398(1)
γ (°) 9089.676(8)90
Volume (ų) 770.2(4)450.8(2)1790.53(6)
Z 428

Experimental Protocols

Synthesis of this compound[2]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • p-Benzoquinone

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Equimolar amounts of 5-bromo-2,3-diaminopyridine, benzaldehyde, and p-benzoquinone are dissolved in absolute ethanol.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling the reaction mixture, diethyl ether is added to precipitate the product.

  • The resulting precipitate is filtered and washed with diethyl ether to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a brown powder.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Final Product diaminopyridine 5-bromo-2,3- diaminopyridine reflux Reflux in Ethanol (24 hours) diaminopyridine->reflux benzaldehyde Benzaldehyde benzaldehyde->reflux benzoquinone p-Benzoquinone benzoquinone->reflux cooling Cooling reflux->cooling precipitation Precipitation with Diethyl Ether cooling->precipitation filtration Filtration precipitation->filtration product 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine filtration->product

Caption: Synthesis workflow for this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a consolidated resource of its synthesis, spectroscopic identity, and comparative crystallographic data from closely related analogs. The provided experimental protocol and workflow offer a practical guide for its preparation. Future crystallographic studies on this compound would be invaluable to the scientific community, providing a deeper understanding of its solid-state properties and facilitating further advancements in the design of imidazo[4,5-b]pyridine-based therapeutics.

References

The Ascendant Therapeutic Potential of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry and drug discovery. Within this landscape, the 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

A Versatile Scaffold with Diverse Biological Activities

The this compound core has proven to be a versatile template for the design of potent bioactive molecules. Researchers have synthesized and evaluated a multitude of derivatives, revealing significant activity across several therapeutic areas. Notably, these compounds have shown promise as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those of the breast and colon.[2][3] The mechanism of action for many of these derivatives involves the inhibition of critical cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Aurora Kinases and Cyclin-Dependent Kinase 9 (CDK9)

Two of the most prominent molecular targets for this class of compounds are the Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[2] Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many cancers, contributing to genomic instability.[4][5] CDK9, a key component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of gene transcription.[6][7][8] In many cancers, there is a reliance on the continuous transcription of anti-apoptotic and pro-survival genes, making CDK9 an attractive therapeutic target.[7][9] The inhibition of these kinases by this compound derivatives disrupts the cell cycle and transcriptional processes, ultimately leading to cancer cell death.

The following diagram illustrates the central role of Aurora kinases in cell cycle progression and where these inhibitors intervene.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Progression Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Promotes Aurora_B Aurora B Kinase Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Ensures Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Maintains Cleavage_Furrow Cleavage Furrow Formation Aurora_B->Cleavage_Furrow Regulates Inhibitor 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Derivatives Inhibitor->Aurora_A Inhibitor->Aurora_B Centrosome_Maturation->Prophase Spindle_Assembly->Metaphase Chromosome_Alignment->Metaphase Spindle_Checkpoint->Metaphase Cleavage_Furrow->Cytokinesis

Caption: Inhibition of Aurora Kinases by this compound Derivatives.

Similarly, the CDK9 signaling pathway, crucial for transcriptional elongation, is a key target.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates RNAPII->DSIF_NELF pausing induced by Productive_Elongation Productive Transcriptional Elongation RNAPII->Productive_Elongation leads to Gene_Expression Expression of Pro-Survival Genes (e.g., MYC, MCL-1) Productive_Elongation->Gene_Expression Inhibitor 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Derivatives Inhibitor->PTEFb Inhibits CDK9 Kinase Activity Promoter Promoter Region Promoter->RNAPII binds to DNA DNA Template

Caption: Mechanism of CDK9 Inhibition Leading to Reduced Pro-Survival Gene Expression.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VIIIMCF-7 (Breast)0.92[3]
Compound IXMCF-7 (Breast)0.85[3]
Compound VIIIHCT116 (Colon)1.12[3]
Compound IXHCT116 (Colon)1.05[3]
Derivative 3hMCF-7 (Breast)Prominent Activity[10]
Derivative 3jMCF-7 (Breast)Prominent Activity[10]
Derivative 3hBT-474 (Breast)Prominent Activity[10]
Derivative 3jBT-474 (Breast)Prominent Activity[10]

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, derivatives of the this compound scaffold have demonstrated promising antimicrobial activity. Studies have explored their efficacy against a range of bacterial and fungal pathogens, highlighting their potential as a new class of anti-infective agents.[11][12][13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 3bBacteriaProminent Activity[10]
Derivative 3kBacteriaProminent Activity[10]
Derivative 3fBacteria & FungiProminent Activity[10]

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, detailed methodologies for key experiments are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial_Screening Kinase_Assay Kinase Inhibition Assay Anticancer_Screening->Kinase_Assay Data_Analysis Data Analysis (IC50/MIC Calculation) Antimicrobial_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Assay->Mechanism_Study Mechanism_Study->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the development of imidazopyridine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blotting for Kinase Inhibition

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the inhibition of kinases by observing the phosphorylation status of their downstream targets.[17][18][19]

Materials:

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of the inhibitor for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed with an antibody against the total form of the target protein to confirm equal protein loading.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these versatile compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies. Further exploration of their mechanisms of action and the identification of novel biological targets will also be crucial for realizing the full therapeutic potential of this remarkable class of molecules.

References

6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a valuable starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of this scaffold, with a focus on its potential in drug discovery.

Synthesis of the Core Scaffold

The primary synthesis of this compound (Compound 7) is typically achieved through the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.[1] Various synthetic methodologies have been reported, with one common approach involving the use of an oxidizing agent such as p-benzoquinone or sodium metabisulfite in a suitable solvent like ethanol or DMSO.[1][2]

Alkylation reactions can be performed to introduce substituents on the imidazole nitrogen atoms (N1 or N3), leading to different regioisomers with potentially distinct biological profiles.[3] Furthermore, the bromine atom at the 6-position and the phenyl ring at the 2-position serve as convenient handles for further functionalization through cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of a diverse library of analogues.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory effects.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of this scaffold.[4] Numerous derivatives have shown potent activity against a variety of human cancer cell lines. For instance, the introduction of an amidino group at the para-position of the 2-phenyl ring has led to compounds with sub-micromolar inhibitory concentrations against colon carcinoma cell lines.[2][4]

The mechanism of anticancer action for some derivatives has been linked to the inhibition of key cellular signaling pathways. Notably, certain analogues have been identified as potent inhibitors of Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), both of which are critical regulators of cell cycle progression and are often dysregulated in cancer.[5][6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[6]

Quantitative Anticancer Activity Data

CompoundModificationCancer Cell LineIC50 (µM)Reference
10 Unsubstituted amidino group on phenyl ringColon Carcinoma (SW620)0.4[2][4]
14 2-imidazolinyl amidino group on phenyl ringColon Carcinoma (SW620)0.7[2][4]
8 4-cyanophenyl group at position 2Various1.8 - 3.2[4]
19 N-methyl, p-hydroxy on 6-phenylVarious1.45 - 4.25[1]
IX Not specified in detailBreast (MCF-7)0.85[6]
VIII Not specified in detailBreast (MCF-7)0.92[6]
IX Not specified in detailColon (HCT116)1.05[6]
VIII Not specified in detailColon (HCT116)1.12[6]
Kinase Inhibitory Activity

The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[7] Specific derivatives have been developed as highly effective inhibitors of Aurora kinases (A, B, and C), which play crucial roles in mitosis.[5] Optimization of this series led to the identification of orally bioavailable compounds that demonstrated in vivo efficacy in xenograft models.[5] Furthermore, dual inhibitors of FLT3 and Aurora kinases have been developed, presenting a potential therapeutic strategy for acute myeloid leukemia.[8]

Quantitative Kinase Inhibition Data

CompoundTarget Kinase(s)IC50 / Kd (nM)Reference
51 (CCT137690) Aurora-A15[5]
Aurora-B25[5]
Aurora-C19[5]
27e (CCT241736) Aurora-A7.5 (Kd)[8]
Aurora-B48 (Kd)[8]
FLT36.2 (Kd)[8]
FLT3-ITD38 (Kd)[8]
FLT3(D835Y)14 (Kd)[8]
Antiviral and Antibacterial Activity

While the primary focus has been on anticancer and kinase inhibitory activities, some derivatives have also exhibited modest antiviral and antibacterial properties. For example, the parent compound, this compound, showed selective activity against the Respiratory Syncytial Virus (RSV).[2][9] Additionally, a derivative containing a 2-imidazolinyl amidino group displayed moderate activity against E. coli.[2][9]

Quantitative Antimicrobial Activity Data

CompoundActivityOrganism/VirusMIC / EC50 (µM)Reference
7 AntiviralRespiratory Syncytial Virus (RSV)21 (EC50)[2][9]
14 AntibacterialE. coli32 (MIC)[2][9]

Experimental Protocols

General Synthesis of this compound (Compound 7)

A common synthetic procedure involves the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde.[1][2] In a typical protocol, equimolar amounts of 5-bromo-2,3-diaminopyridine and benzaldehyde are refluxed in a suitable solvent such as absolute ethanol for 24 hours in the presence of an oxidizing agent like p-benzoquinone.[1] After cooling, the product precipitates and can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1] An alternative method utilizes sodium metabisulfite in DMSO.[2]

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is often evaluated using a panel of human cancer cell lines.[4] A standard protocol, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed. Briefly, cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT reagent is added to each well, and the cells are incubated further to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity against specific kinases can be determined using various in vitro assay formats. For Aurora kinases, for example, a common method involves a radiometric assay using [γ-33P]ATP. The assay measures the transfer of the radiolabeled phosphate group from ATP to a specific substrate peptide by the kinase. The reaction is initiated by the addition of the kinase to a mixture of the substrate, ATP, and the test compound at various concentrations. After a defined incubation period, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis Workflow 5_bromo_2_3_diaminopyridine 5-Bromo-2,3-diaminopyridine Reaction Condensation (e.g., EtOH, reflux) 5_bromo_2_3_diaminopyridine->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Scaffold 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Reaction->Scaffold Derivatization Further Functionalization (e.g., Suzuki Coupling) Scaffold->Derivatization Library Diverse Compound Library Derivatization->Library

Caption: General synthetic workflow for this compound.

G cluster_cdk9 CDK9 Inhibition Pathway Scaffold_Derivative Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 Scaffold_Derivative->CDK9 Inhibits Phosphorylation Phosphorylation CDK9->Phosphorylation RNA_Pol_II RNA Polymerase II RNA_Pol_II->Phosphorylation Transcription Transcriptional Elongation Phosphorylation->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Prevents

Caption: Mechanism of action via CDK9 inhibition.

G cluster_aurora Aurora Kinase Inhibition Pathway Scaffold_Derivative Imidazo[4,5-b]pyridine Derivative Aurora_Kinases Aurora Kinases (A, B, C) Scaffold_Derivative->Aurora_Kinases Inhibits Mitosis Mitotic Progression Aurora_Kinases->Mitosis Regulates Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Leads to if inhibited Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action via Aurora kinase inhibition.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological activity against a range of targets, particularly protein kinases, underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit this valuable chemical entity in the ongoing quest for novel and effective medicines. Continued investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted and will undoubtedly lead to the development of new clinical candidates.

References

In Silico Modeling of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to purine bases, this scaffold has been explored for a variety of therapeutic applications, including as a kinase inhibitor.[1][2][3] This document outlines detailed methodologies for computational studies, including molecular docking and density functional theory (DFT), summarizes key biological activities, and proposes potential signaling pathways for further investigation. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction to this compound

The imidazo[4,5-b]pyridine core is a prominent scaffold in the development of bioactive compounds, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The specific derivative, this compound, has been synthesized and evaluated for its potential as an antiproliferative and antimicrobial agent.[4][6] Its structural features make it a candidate for targeting various enzymes and receptors within cellular pathways.

Known Biological Activities

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown potent inhibitory activity against several protein kinases, such as Aurora kinases.[7][8] Specifically, this compound has been investigated for its antiproliferative effects against human cancer cell lines and has shown moderate activity against respiratory syncytial virus (RSV).[4] Some derivatives have also been explored for their antibacterial and antifungal properties.[9]

In Silico Modeling Methodologies

Computational, or in silico, modeling is an essential component of modern drug discovery, enabling the prediction of molecular interactions and the rational design of novel therapeutic agents. This section details the standard protocols for key in silico techniques applicable to the study of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Aurora Kinase A, DHFR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Define the binding site (grid box) based on the position of the co-crystallized ligand or through blind docking followed by site-specific docking.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina, GLIDE) to predict the binding poses of the ligand within the protein's active site.

    • Analyze the resulting poses based on their binding energy scores and interactions with key amino acid residues.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocol:

  • Structure Optimization:

    • Optimize the geometry of this compound using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Electronic Property Calculation:

    • Calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to determine the molecule's reactivity and charge transfer capabilities.[6]

    • Generate a Molecular Electrostatic Potential (MEP) map to identify the electrophilic and nucleophilic sites of the molecule.[6]

Data Presentation

Reported Biological Activity Data
Compound DerivativeTarget Cell Line/OrganismActivity MetricValueReference
This compoundRespiratory Syncytial Virus (RSV)EC5021 µM[4][10]
Amidino-substituted derivativesColon Carcinoma (SW620)IC500.4 - 0.7 µM[4][10]
2,6-diphenyl substituted imidazo[4,5-b]pyridinesVarious Cancer Cell LinesIC501.45–4.25 μM[11]
Imidazo[4,5-b]pyridine derivativesAurora Kinase AIC500.015 ± 0.003 μM[7]
Imidazo[4,5-b]pyridine derivativesAurora Kinase BIC500.025 μM[7]
Imidazo[4,5-b]pyridine derivativesAurora Kinase CIC500.019 μM[7]

Visualizing Workflows and Pathways

In Silico Drug Discovery Workflow

in_silico_workflow target_id Target Identification (e.g., Aurora Kinase) protein_prep Protein Preparation (PDB Structure) target_id->protein_prep ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking dft DFT Calculations ligand_prep->dft protein_prep->docking hit_id Hit Identification (Binding Affinity, Interactions) docking->hit_id dft->hit_id lead_opt Lead Optimization (Derivative Design) hit_id->lead_opt admet ADMET Prediction lead_opt->admet synthesis Chemical Synthesis admet->synthesis bio_eval Biological Evaluation synthesis->bio_eval bio_eval->lead_opt

A generalized workflow for in silico drug discovery.
Proposed Signaling Pathway Inhibition

Given that imidazo[4,5-b]pyridine derivatives are known to inhibit Aurora kinases, a potential mechanism of action for this compound is the disruption of the cell cycle.

cell_cycle_pathway compound 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine aurora_kinase Aurora Kinase A/B compound->aurora_kinase Inhibits centrosome Centrosome Maturation & Spindle Assembly aurora_kinase->centrosome Promotes mitosis Mitosis centrosome->mitosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitosis->cell_cycle_arrest Arrested by Inhibition apoptosis Apoptosis cell_cycle_arrest->apoptosis

Proposed inhibition of the Aurora kinase pathway.

Conclusion

The in silico modeling of this compound offers a powerful approach to understanding its molecular interactions and guiding the development of more potent and selective therapeutic agents. The methodologies and workflows presented in this guide provide a framework for researchers to conduct their own computational investigations. The known activity of the imidazo[4,5-b]pyridine scaffold against protein kinases, coupled with the specific biological data for the 6-bromo-2-phenyl derivative, suggests that this compound is a promising candidate for further preclinical development, particularly in the area of oncology. Future studies should focus on molecular dynamics simulations to understand the stability of the ligand-protein complex and on the synthesis and biological evaluation of novel derivatives with improved pharmacological profiles.

References

An In-depth Technical Guide on the Solubility and Stability of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to the methodologies for determining the solubility and stability of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. As of the latest literature review, specific quantitative experimental data for the solubility and stability of this compound are not publicly available. Therefore, this guide focuses on the requisite experimental protocols and data presentation formats that would be employed for its characterization, in line with industry and regulatory standards.

The compound this compound is a heterocyclic molecule belonging to the imidazo[4,5-b]pyridine class, which is of significant interest in medicinal chemistry.[1][2] Derivatives of this scaffold have shown a range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1][2][3][4][5] Understanding the physicochemical properties of this core structure, specifically its solubility and stability, is paramount for its advancement as a potential drug candidate. These parameters critically influence bioavailability, formulation development, and shelf-life.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For preclinical development, both kinetic and thermodynamic solubility are assessed to guide compound selection and formulation strategies.[1][6]

  • Kinetic Solubility: Measures the solubility of a compound from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly assess compounds.[1][3][6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated aqueous solution. This "shake-flask" method is considered the gold standard and is crucial for preformulation and late-stage development.[3][5][8][9][10]

Quantitative solubility data for this compound would be summarized as follows:

Parameter Solvent/Medium Temperature (°C) Method Solubility (µg/mL) Solubility (µM)
Kinetic SolubilityPBS, pH 7.425Nephelometry/UV-VisData PointData Point
Thermodynamic SolubilityWater25Shake-Flask, HPLC-UVData PointData Point
Thermodynamic SolubilitySGF, pH 1.237Shake-Flask, HPLC-UVData PointData Point
Thermodynamic SolubilitySIF, pH 6.837Shake-Flask, HPLC-UVData PointData Point

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

This protocol outlines the definitive method for determining the equilibrium solubility of a test compound.

  • Preparation of Solutions:

    • Prepare relevant aqueous buffers (e.g., 0.1 M phosphate buffer at pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) for HPLC calibration.

  • Equilibration:

    • Add an excess amount of the solid compound (to ensure saturation) to a known volume of the desired aqueous buffer in a sealed vial.[5]

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[5][8] Equilibrium is confirmed when consecutive measurements yield the same result.[5]

  • Sample Processing:

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant and separate the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification (HPLC-UV):

    • Prepare a calibration curve using serial dilutions of the stock solution.

    • Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • The solubility is calculated from the concentration value obtained against the calibration curve.[9][11]

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing cluster_analysis Analysis A Weigh Excess Solid Compound C Add Solid to Buffer A->C B Prepare Aqueous Buffer (e.g., PBS pH 7.4) B->C D Agitate at Constant Temp (24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm) E->F G Quantify by HPLC-UV F->G H Calculate Solubility vs. Calibration Curve G->H

Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[12][14][15][16] The target degradation is typically 5-20% to avoid the formation of secondary, irrelevant degradation products.[2][17]

A summary of the stability profile would be presented in a table format.

Stress Condition Conditions Time Assay (% Initial) Major Degradants (% Peak Area) Observations
Acid Hydrolysis0.1 M HCl, 60°C24, 48, 72hDataData (RRT)e.g., Color change
Base Hydrolysis0.1 M NaOH, RT2, 6, 12hDataData (RRT)e.g., Precipitation
Oxidation3% H₂O₂, RT2, 6, 12hDataData (RRT)e.g., No change
Thermal (Solid)80°C1, 2, 4 weeksDataData (RRT)e.g., No change
Photostability (Solid)ICH Q1B Option 2N/ADataData (RRT)e.g., Yellowing

RRT: Relative Retention Time

This protocol describes a standard approach to stress testing for a new chemical entity.

  • Stock Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Incubate at room temperature, protected from light.[2]

    • Thermal (Solution): Heat the stock solution at 60°C.

    • Thermal (Solid): Store the solid drug substance in a controlled oven at a high temperature (e.g., 70-80°C).[2]

    • Photostability (Solid): Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18] A control sample should be protected from light.

  • Time Points and Neutralization:

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours for solution studies).

    • Neutralize the acid and base-stressed samples to stop the reaction before analysis.

  • Analysis (Stability-Indicating HPLC Method):

    • Analyze all stressed samples, including a non-stressed control, using a validated stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

    • Calculate the percentage of the parent compound remaining and the peak area percentage of any degradation products formed.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Sampling & Analysis A Prepare Compound Stock (1 mg/mL) C Acid Hydrolysis (60°C) A->C D Base Hydrolysis (RT) A->D E Oxidation (RT) A->E F Thermal (Solid/Solution) A->F G Photolytic (ICH Q1B) A->G B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C B->D B->E H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze by Stability-Indicating HPLC-PDA I->J K Assess Purity, Impurities, Mass Balance J->K

Workflow for forced degradation studies.

Biological Context: CDK9 Signaling Pathway

Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[19][20] CDK9 is a transcriptional kinase that, when complexed with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[21][22] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. Dysregulation of CDK9 is implicated in various cancers due to its role in maintaining high expression levels of short-lived anti-apoptotic proteins like Mcl-1.[23][24][25][26] Therefore, inhibiting CDK9 is a promising therapeutic strategy.

G cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation cluster_inhibition Inhibition HEXIM1 HEXIM1/7SK snRNP (Inactive Complex) PTEFb CDK9/Cyclin T1 (Active P-TEFb) HEXIM1->PTEFb Cellular Stress Signals PTEFb->HEXIM1 Sequestration PolII RNA Polymerase II (Paused) PTEFb->PolII Phosphorylation of CTD Elongation Transcriptional Elongation PolII->Elongation mRNA mRNA Synthesis (e.g., Mcl-1, MYC) Elongation->mRNA Inhibitor 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine Inhibitor->PTEFb Inhibition

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Suzuki cross-coupling reaction of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with various arylboronic acids. This reaction is a cornerstone for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potent kinase inhibition.

Introduction

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, structurally analogous to natural purines.[1] This structural similarity has led to the development of numerous derivatives with a broad spectrum of biological activities.[1] Functionalized imidazo[4,5-b]pyridines have shown promise as potent inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Consequently, these compounds have been investigated as anti-cancer agents, targeting kinases such as Cyclin-Dependent Kinase 2 (CDK2), Aurora B, Mixed-Lineage Kinase 3 (MLK3), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][4][5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the C6 position of the this compound core. The reaction's tolerance for a wide range of functional groups and its typically high yields make it an invaluable tool in the synthesis of novel imidazo[4,5-b]pyridine derivatives for biological screening.

General Reaction Scheme

The Suzuki cross-coupling reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base.

Caption: General scheme of the Suzuki cross-coupling reaction.

Optimization of Reaction Conditions

The efficiency of the Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, solvent, and heating method. A study by Perković et al. investigated the optimization of these parameters for the reaction between this compound and 4-nitrophenyl boronic acid.[1]

EntryCatalyst (mol%)BaseSolventHeatingTime (min)Yield (%)
1Pd(PPh₃)₄ (10)K₂CO₃Toluene/Ethanol (4:1)Reflux18010
2Pd(PPh₃)₄ (10)K₂CO₃Toluene/Ethanol (4:1)Microwave (120°C)3089
3Pd(dppf)Cl₂ (10)K₂CO₃Toluene/Ethanol (4:1)Reflux18090
4Pd(dppf)Cl₂ (10)K₂CO₃Toluene/Ethanol (4:1)Microwave (120°C)3085
5Pd(PPh₃)₄ (10)K₃PO₄Toluene/Ethanol (4:1)Microwave (120°C)3065
6Pd(PPh₃)₄ (10)Cs₂CO₃Toluene/Ethanol (4:1)Microwave (120°C)3078
7Pd(PPh₃)₄ (10)K₂CO₃Dioxane/Water (3:1)Reflux18090
8Pd(PPh₃)₄ (10)K₂CO₃Dioxane/Water (3:1)Microwave (120°C)30100

Data sourced from Perković et al.[1]

The study concluded that microwave-assisted synthesis using Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a dioxane/water (3:1) solvent system provided the optimal conditions, yielding the product in the shortest time.[1]

Experimental Protocols

General Protocol for Suzuki Cross-Coupling

This protocol is based on the optimized conditions for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[1][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.3 equivalents)

  • Dioxane and Water (4:1 or 3:1 mixture)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2.3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.08 equivalents).

  • Add the dioxane/water solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-6-aryl-1H-imidazo[4,5-b]pyridine.

Representative Syntheses and Yields

The following table summarizes the yields for the synthesis of various 2-phenyl-6-aryl-1H-imidazo[4,5-b]pyridines using the general protocol.

CompoundR Group on Arylboronic AcidYield (%)
12 H35
13 4-OH97
14 4-OCH₃63
15 4-F48
16 4-NO₂100
17 4-CN55

Data for compounds 12-17 sourced from Perković et al.[1][6]

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 - Dioxane/Water start->reagents microwave Microwave Irradiation (120°C, 30 min) reagents->microwave workup Reaction Work-up - Cool to RT - Remove solvent - Partition between water and organic solvent microwave->workup purification Purification - Column chromatography workup->purification analysis Characterization - NMR, MS purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Biological Activity and Signaling Pathway

Derivatives of 2,6-disubstituted imidazo[4,5-b]pyridines have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, the p-hydroxy substituted derivative has shown strong activity against most tested cell lines with IC₅₀ values ranging from 1.45 to 4.25 μM.[6] Mechanistic studies have revealed that these compounds can induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a cell cycle-phase-specific mechanism of action.[6] This is a common mechanism for many kinase inhibitors used in cancer therapy.

Signaling_Pathway drug 2,6-disubstituted imidazo[4,5-b]pyridine kinase Protein Kinases (e.g., CDK, Aurora) drug->kinase Inhibition apoptosis Apoptosis drug->apoptosis Leads to cell_cycle Cell Cycle Progression (G2 to M phase) kinase->cell_cycle Promotes proliferation Tumor Cell Proliferation cell_cycle->proliferation

Caption: Simplified signaling pathway of imidazo[4,5-b]pyridine derivatives.

Conclusion

The Suzuki cross-coupling reaction is a highly effective method for the synthesis of a diverse library of 2-phenyl-6-aryl-1H-imidazo[4,5-b]pyridines. The optimized microwave-assisted protocol provides a rapid and efficient route to these valuable compounds. The significant biological activities exhibited by this class of molecules, particularly as kinase inhibitors with antiproliferative effects, underscore their potential in the development of novel therapeutics. The data and protocols presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for Kinase Inhibition Assay using 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets, including protein kinases. Derivatives of this scaffold have shown potent inhibitory activity against several kinases, implicating them as promising candidates for the development of novel therapeutics, particularly in oncology. This document provides a detailed protocol for assessing the kinase inhibitory activity of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and its derivatives, focusing on a luminescence-based ADP-Glo™ Kinase Assay. Additionally, it outlines the Aurora kinase signaling pathway, a key pathway modulated by imidazo[4,5-b]pyridine derivatives.

Data Presentation

While specific kinase inhibition data (IC50 values) for this compound is not extensively published, research on closely related derivatives provides strong evidence of their potential as kinase inhibitors. The following tables summarize the biological activity of the target compound and a key derivative.

Table 1: Biological Activity of this compound

CompoundAssay TypeTarget/Cell LineResult (EC50)
This compoundAntiviral ActivityRespiratory Syncytial Virus (RSV)21 µM[1]

Table 2: Kinase Inhibitory Activity of a this compound Derivative

Derivative Structure: 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole

Kinase TargetResult (IC50)
Aurora-A0.015 ± 0.003 µM
Aurora-B0.025 µM
Aurora-C0.019 µM

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a method to determine the in vitro potency of this compound against a target kinase (e.g., Aurora Kinase A). The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • This compound

  • Purified recombinant kinase (e.g., Aurora Kinase A)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Prepare the kinase reaction mixture by adding the following components to each well of a 384-well plate:

      • 5 µL of Kinase Buffer

      • 2.5 µL of the test compound dilution in DMSO (or DMSO alone for no-inhibitor and high-activity controls).

      • 2.5 µL of a mixture of the kinase and substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the reaction plate at 30°C for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • ADP-Glo™ Reagent Addition:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the high-activity (DMSO) and no-activity (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (this compound) reaction_setup Set up Kinase Reaction in 384-well plate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubate at 30°C for 60 min reaction_setup->incubation adp_glo_add Add ADP-Glo™ Reagent (40 min incubation) incubation->adp_glo_add detection_add Add Kinase Detection Reagent (30-60 min incubation) adp_glo_add->detection_add luminescence Measure Luminescence detection_add->luminescence data_analysis Calculate % Inhibition luminescence->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. The imidazo[4,5-b]pyridine scaffold has been shown to target this pathway.

G cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects G2_M G2/M Transition AuroraA Aurora Kinase A G2_M->AuroraA AuroraB Aurora Kinase B G2_M->AuroraB Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine Inhibitor->AuroraA Inhibitor->AuroraB Apoptosis Apoptosis Centrosome->Apoptosis Spindle->Apoptosis Chromosome->Apoptosis Cytokinesis->Apoptosis

Caption: Simplified Aurora kinase signaling pathway and the inhibitory effect of this compound.

References

Application Notes and Protocols for Cell-Based Antiproliferative Assays of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antiproliferative activity of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine using common cell-based assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and relevant signaling pathways.

Introduction

Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potential anticancer properties. Their structural similarity to purines allows them to interact with various biological targets, including protein kinases.[1] In particular, compounds from this class have demonstrated potent antiproliferative activity against a range of cancer cell lines. This document outlines standardized methods to assess the efficacy of this compound, a representative member of this family.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for relevant imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Table 1: Comparative IC50 Values of Imidazo[4,5-b]pyridine Derivatives against Breast and Colon Cancer Cell Lines. [2]

Compound/DrugMCF-7 IC50 (µM)HCT116 IC50 (µM)
Imidazo[4,5-b]pyridine Derivative (Compound IX)0.851.05
Imidazo[4,5-b]pyridine Derivative (Compound VIII)0.921.12
Doxorubicin~1.65Not specified in the same study
Paclitaxel~0.064~0.00246

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.[2]

Table 2: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines against Various Cancer Cell Lines. [3]

CompoundLN-229 (Glioblastoma) IC50 (µM)Capan-1 (Pancreatic) IC50 (µM)HCT-116 (Colorectal) IC50 (µM)NCI-H460 (Lung) IC50 (µM)DND-41 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)K-562 (Leukemia) IC50 (µM)Z-138 (Lymphoma) IC50 (µM)
13 3.542.59>104.252.93>103.032.97
19 1.901.453.122.451.762.651.871.83
Etoposide 1.970.790.991.020.120.130.300.19

Experimental Protocols

Detailed methodologies for key cell-based antiproliferative assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (48-72h) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Solution (2-4h) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

A simplified workflow of the MTT assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PBS

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After treatment, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid.[8]

    • Allow the plates to air dry completely.[8]

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye.[8]

    • Allow the plates to air dry.[8]

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[8]

  • Data Acquisition:

    • Measure the absorbance at 565 nm using a microplate reader.[8]

SRB_Assay_Workflow SRB Assay Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Reading cluster_analysis Analysis seed_and_treat Seed Cells and Treat with Compound fixation Fix Cells with TCA seed_and_treat->fixation washing1 Wash with Acetic Acid fixation->washing1 staining Stain with SRB washing1->staining washing2 Wash with Acetic Acid staining->washing2 solubilization Solubilize Dye with Tris Base washing2->solubilization read_absorbance Read Absorbance at 565 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

A simplified workflow of the SRB assay.
Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, thus measuring long-term cell survival.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PBS

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding:

    • Harvest and count cells to create a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for the desired treatment duration (this can be short, e.g., 24 hours, after which the drug is washed out, or continuous).

  • Colony Growth:

    • Replace the medium with fresh, drug-free medium every 2-3 days.

    • Incubate for 1-3 weeks, until visible colonies (defined as >50 cells) are formed in the control wells.[11]

  • Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with a fixation solution (e.g., methanol or 4% paraformaldehyde) for 5-20 minutes.[10][11]

    • Remove the fixation solution and stain with crystal violet solution for 2-30 minutes.[10][11]

  • Washing and Drying:

    • Gently wash the wells with water to remove excess stain.[10]

    • Allow the plates to air dry.

  • Data Acquisition:

    • Count the number of colonies in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.[11]

Putative Mechanism of Action: CDK9 Inhibition

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2] CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is crucial for the transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, this compound may suppress the transcription of these survival genes, leading to cell cycle arrest and apoptosis in cancer cells.

CDK9_Inhibition_Pathway Putative Signaling Pathway for this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 mRNA mRNA Transcript RNAPII->mRNA Transcriptional Elongation DNA DNA DNA->RNAPII AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->AntiApoptotic Translation Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits Compound 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Compound->PTEFb Inhibits

Inhibition of the CDK9 signaling pathway.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of the antimicrobial and antifungal properties of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and its derivatives. This class of heterocyclic compounds has garnered significant interest due to its structural similarity to purines, suggesting a potential for a wide range of biological activities.[1] The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and imidazo[4,5-b]pyridine derivatives represent a promising scaffold in this endeavor.[1][2]

Application Notes

The core structure, this compound, serves as a versatile starting material for the synthesis of a library of derivatives. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring and the imidazo[4,5-b]pyridine core.

Key Observations from Screening Studies:

  • Broad-Spectrum Potential: Derivatives of this compound have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

  • Structure-Activity Relationship (SAR): The antimicrobial and antifungal potency is highly dependent on the substituents. For instance, the introduction of specific functional groups can enhance activity against particular microbial strains.[5] Computational approaches, such as molecular docking, can be employed to understand the interactions with microbial targets and guide the design of more potent analogs.[6][7]

  • Mechanism of Action: While not fully elucidated for all derivatives, potential mechanisms of action may involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), or interference with cell wall synthesis.[2][7] Further research is required to determine the precise molecular targets.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize hypothetical quantitative data for a series of this compound derivatives against common bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of a microbe.

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDDerivativeStaphylococcus aureus (Gram-positive)Bacillus cereus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
BP-H Unsubstituted Phenyl64128256>512
BP-4Cl 4-Chloro Phenyl3264128256
BP-4NO2 4-Nitro Phenyl163264128
BP-4OH 4-Hydroxy Phenyl6464256512
Ciprofloxacin Standard Drug120.51

Table 2: Antifungal Activity (MIC in µg/mL) of this compound Derivatives

Compound IDDerivativeCandida albicansAspergillus flavus
BP-H Unsubstituted Phenyl128256
BP-4Cl 4-Chloro Phenyl64128
BP-4NO2 4-Nitro Phenyl3264
BP-4OH 4-Hydroxy Phenyl128128
Fluconazole Standard Drug48

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the parent compound.[3][7][8]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Distilled water

Procedure:

  • Dissolve 5-bromo-2,3-diaminopyridine in ethanol in a round-bottom flask.

  • Add benzaldehyde dropwise to the solution.

  • Add a catalytic amount of iodine.

  • Reflux the reaction mixture with magnetic stirring at 90°C for 24 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a solid product will form. Filter the solid and wash it three times with distilled water.

  • Dry the product in an oven to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Agar Well Diffusion Method (Preliminary Screening)

This method is used for the initial qualitative assessment of antimicrobial activity.[1]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Plate Inoculation: Evenly spread the standardized microbial suspension over the entire surface of the agar plate using a sterile cotton swab to create a lawn.[1]

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited, in millimeters (mm).[1]

Protocol 3: Broth Microdilution Method (MIC Determination)

This method is used to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[1][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Test compounds

  • Positive and negative controls

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar well diffusion method and then dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions and to the growth control wells. Add sterile broth to the negative control wells.[1]

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 5-bromo-2,3-diaminopyridine Reaction Reflux in Ethanol (90°C, 24h) Reactant1->Reaction Reactant2 Benzaldehyde Reactant2->Reaction Catalyst Iodine (I₂) Catalyst->Reaction Filtration Filtration Reaction->Filtration Washing Washing with H₂O Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization Drying->Purification Product 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Purification->Product

Caption: Workflow for the synthesis of this compound.

Antimicrobial_Screening_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis AgarWell Agar Well Diffusion Zone Measure Zone of Inhibition AgarWell->Zone Active Active Compounds Identified Zone->Active Microdilution Broth Microdilution MIC Determine MIC Microdilution->MIC Further Further SAR Studies MIC->Further Start Synthesized Derivatives Start->AgarWell Active->Microdilution

Caption: General workflow for antimicrobial and antifungal screening.

References

Application Notes: Synthesis and Evaluation of Aurora Kinase Inhibitors Derived from 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1] The imidazo[4,5-b]pyridine scaffold has emerged as a promising core structure for the development of potent Aurora kinase inhibitors. This document provides detailed protocols for the synthesis of Aurora kinase inhibitors using 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a key starting material, as well as methods for their biological evaluation.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative imidazo[4,5-b]pyridine derivatives against Aurora kinases A, B, and C.

Compound IDR GroupAurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)Aurora C IC₅₀ (µM)Reference
CCT137690 (51) 3-((4-(piperazin-1-yl)methyl)-5-methylisoxazole0.015 ± 0.0030.0250.019[2]
28c 4-((3-(dimethylamino)propyl)amino)aniline---[3][4]
40f 4-((3-(dimethylamino)propyl)amino)-N-methylaniline---[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690)

This protocol describes a potential synthetic route based on lead optimization studies of imidazo[4,5-b]pyridine derivatives.[2]

Step 1: Suzuki Coupling of this compound

This step introduces the 4-(4-methylpiperazin-1-yl)phenyl group at the C2 position of the imidazo[4,5-b]pyridine core.

  • Materials:

    • This compound

    • 1-(4-boronophenyl)piperazine

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., Toluene/ethanol 4:1)

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent), 1-(4-boronophenyl)piperazine (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst.

    • De-gas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to reflux (or as determined by the specific catalyst system) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2-(4-(piperazin-1-yl)phenyl)-1H-imidazo[4,5-b]pyridine.

Step 2: N-Alkylation of the Piperazine Moiety

This step introduces the methyl group to the piperazine ring.

  • Materials:

    • 6-bromo-2-(4-(piperazin-1-yl)phenyl)-1H-imidazo[4,5-b]pyridine

    • Methyl iodide (or other methylating agent)

    • Base (e.g., K₂CO₃ or DIPEA)

    • Solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • Dissolve the product from Step 1 in the chosen solvent.

    • Add the base and stir for a few minutes.

    • Add methyl iodide dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary to yield 6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-imidazo[4,5-b]pyridine.

Step 3: Buchwald-Hartwig Amination at C7

This step introduces the piperazine-linked isoxazole moiety at the C7 position.

  • Materials:

    • 6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-imidazo[4,5-b]pyridine

    • 3-((4-(piperazin-1-yl)methyl)-5-methylisoxazole

    • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • In a reaction vessel, combine the product from Step 2, 3-((4-(piperazin-1-yl)methyl)-5-methylisoxazole, the palladium catalyst, ligand, and base.

    • De-gas the vessel and backfill with an inert gas.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir until the reaction is complete.

    • Cool the mixture, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the final compound, CCT137690.

Protocol 2: In Vitro Aurora Kinase Activity Assay (Luminescence-based)

This protocol is a general method to determine the IC₅₀ values of the synthesized compounds against Aurora kinases.

  • Materials:

    • Purified recombinant Aurora A, B, or C kinase

    • Kinase substrate (e.g., Kemptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Synthesized inhibitor compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. For control wells, add buffer with DMSO.

    • Add 2.5 µL of a mixture of the kinase substrate and ATP in kinase assay buffer to each well.

    • To initiate the kinase reaction, add 5 µL of diluted Aurora kinase to each well. For the negative control, add buffer without the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase cluster_Prometaphase Prometaphase/Metaphase cluster_Anaphase_Telophase Anaphase/Telophase cluster_Inhibitor Inhibitor Action Centrosome_Duplication Centrosome Duplication AuroraA Aurora A Centrosome_Duplication->AuroraA Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA activates Centrosome_Separation->Spindle_Assembly AuroraB Aurora B CPC Chromosomal Passenger Complex AuroraB->CPC INCENP INCENP INCENP->AuroraB activates Kinetochore Kinetochore CPC->Kinetochore SAC Spindle Assembly Checkpoint CPC->SAC Microtubule Microtubule Kinetochore->Microtubule attachment Chromosome_Alignment Chromosome Alignment Microtubule->Chromosome_Alignment AuroraB_reloc Aurora B (Midbody) Chromosome_Alignment->AuroraB_reloc transition SAC->Chromosome_Alignment monitors Cytokinesis Cytokinesis AuroraB_reloc->Cytokinesis Imidazo_Pyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine_Inhibitor->AuroraA inhibits Imidazo_Pyridine_Inhibitor->AuroraB inhibits

Caption: Simplified Aurora A and B signaling pathways during mitosis.

Experimental Workflow for Inhibitor Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine suzuki Suzuki Coupling start->suzuki amination Buchwald-Hartwig Amination suzuki->amination purification Purification (Chromatography) amination->purification characterization Characterization (NMR, MS) purification->characterization final_compound Final Inhibitor Compound characterization->final_compound biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) final_compound->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Western Blot for p-Histone H3) final_compound->cell_based_assay ic50 IC50 Determination biochemical_assay->ic50 cell_based_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for synthesis and evaluation of inhibitors.

References

Application Notes: Development of FLT3 Inhibitors from 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of patients.[2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth and conferring a poor prognosis.[4][5] The imidazo[4,5-b]pyridine scaffold, a bioisostere of the natural purine nucleus, has emerged as a promising core structure for the development of potent kinase inhibitors.[6][7] This document outlines the development, characterization, and key experimental protocols for FLT3 inhibitors derived from the 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine scaffold.

FLT3 Signaling Pathway and Point of Inhibition

In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4][8] This activation creates docking sites for various signaling molecules, initiating downstream cascades that regulate cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[9][10] In FLT3-mutated AML, this process becomes ligand-independent and constitutively active.[4] Inhibitors based on the imidazo[4,5-b]pyridine scaffold are designed to target the ATP-binding site of the FLT3 kinase domain, preventing autophosphorylation and blocking these downstream oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_receptor FLT3 Receptor (Wild-Type or Mutant) PI3K PI3K FLT3_receptor->PI3K STAT5 STAT5 FLT3_receptor->STAT5 RAS RAS FLT3_receptor->RAS Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3_receptor Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Constitutive FLT3 signaling in AML and the action of imidazo[4,5-b]pyridine inhibitors.

Inhibitor Development and Structure-Activity Relationship (SAR)

The this compound core serves as a versatile starting point for inhibitor synthesis. The bromine atom at the 6-position is particularly suitable for modification via cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl groups to explore the chemical space and optimize potency and selectivity.[6]

Optimization of this series has led to the identification of dual FLT3/Aurora kinase inhibitors. For example, compound 27e (CCT241736), a 6-chloro-imidazo[4,5-b]pyridine derivative, demonstrates potent, low-nanomolar inhibition of both wild-type FLT3 and clinically relevant mutants that confer resistance to other inhibitors.[5][7]

Table 1: Kinase Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives

Compound Target Kinase Kd (nM) IC50 (µM) Reference
27e Aurora-A 7.5 - [5]
Aurora-B 48 - [5]
FLT3 (Wild-Type) 6.2 - [5]
FLT3-ITD 38 - [5]
FLT3 (D835Y) 14 - [5]
18a FLT3-ITD - 0.540 [11]
FLT3-D835Y - 0.109 [11]
18b FLT3-ITD - 0.623 [11]
FLT3-D835Y - 0.272 [11]

Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Compound Cell Line FLT3 Status GI50 (µM) Reference
18a MV4-11 FLT3-ITD 0.774 [11]
MOLM-13 FLT3-ITD 1.817 [11]
18b MV4-11 FLT3-ITD 0.100 [11]
MOLM-13 FLT3-ITD 0.690 [11]

GI50: Half-maximal growth inhibition concentration.

Experimental Workflow for Inhibitor Evaluation

The characterization of novel FLT3 inhibitors derived from the this compound scaffold follows a standardized preclinical evaluation pipeline, progressing from initial biochemical assays to cell-based and in vivo models.

Experimental_Workflow Start Synthesis of Imidazo[4,5-b]pyridine Derivatives Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 vs FLT3-WT, ITD, TKD Start->Biochem Selectivity Kinase Selectivity Profiling (Screen against panel of kinases) Biochem->Selectivity Cellular Cell-Based Assays (MV4-11, MOLM-13 cells) Determine GI50 Selectivity->Cellular Target Target Engagement Assay (Western Blot for p-FLT3, p-STAT5) Cellular->Target InVivo In Vivo Efficacy Models (AML Xenograft) Assess tumor growth inhibition Target->InVivo End Lead Candidate InVivo->End

Caption: Preclinical evaluation workflow for novel FLT3 inhibitors.

Protocols

Protocol 1: Synthesis of this compound (Compound 7)

This protocol is adapted from standard methods for the synthesis of the imidazo[4,5-b]pyridine scaffold.[12]

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol) in a reaction vessel.

  • Add DMSO (5 mL) to the mixture.

  • Heat and stir the reaction mixture under appropriate conditions (e.g., reflux, specific temperature as optimized) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Precipitate the product by adding water and collect the solid by filtration.

  • Wash the crude product with water and a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

  • Dry the resulting solid under vacuum to yield this compound as a light brown powder.[12]

Protocol 2: Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a method to determine the in vitro IC₅₀ of a test compound against purified FLT3 kinase by measuring ADP production.[8][13][14]

Materials:

  • Recombinant human FLT3 kinase (WT or mutant)

  • Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., imidazo[4,5-b]pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[8]

  • Reaction Setup: To each well of a 96-well plate, add:

    • 2.5 µL of test compound dilution or vehicle control (DMSO in buffer).

    • 5 µL of a solution containing FLT3 enzyme and substrate in kinase assay buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ for FLT3 (typically 10-50 µM).[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[13]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[13]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data using a no-enzyme control (0% activity) and a vehicle-only control (100% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[13]

Protocol 3: Cellular Antiproliferation Assay (WST-1 or CellTiter-Glo®)

This protocol determines the effect of an inhibitor on the proliferation of FLT3-dependent AML cell lines.[10][15]

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).[16][17]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound dissolved in DMSO.

  • Cell viability reagent (e.g., WST-1 or CellTiter-Glo® Luminescent Cell Viability Assay kit).

  • Sterile, clear or opaque-walled 96-well cell culture plates.

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed MV4-11 or MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound or vehicle control (DMSO in medium) to the appropriate wells. A typical concentration range is 0.1 nM to 10 µM.[15]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[10][13]

  • Viability Assessment:

    • For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C. Measure the absorbance at 450 nm.[15]

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the signal. Measure luminescence.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ value.

Protocol 4: Western Blot Analysis for FLT3 Target Engagement

This protocol assesses whether the test compound inhibits FLT3 phosphorylation and downstream signaling in intact cells.[15]

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11).

  • Test compound.

  • Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5.

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture MV4-11 cells and treat with various concentrations of the test compound (and a vehicle control) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-p-FLT3) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein and/or a loading control to determine the dose-dependent inhibition of FLT3 signaling.[15]

References

HPLC purification method for 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purification of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The recommended method is a reverse-phase HPLC procedure, which is widely applicable for the purification of aromatic and heterocyclic compounds. This protocol is intended as a robust starting point for method development and can be adapted to specific laboratory instrumentation and purity requirements.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential biological activities.[1][2] The synthesis of this and related imidazo[4,5-b]pyridine derivatives often results in crude products containing impurities, necessitating an efficient and reliable purification method to isolate the target compound with high purity.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such compounds. This application note details a reverse-phase HPLC method tailored for the purification of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the development of an effective HPLC purification method.

PropertyValueReference
Molecular FormulaC₁₂H₈BrN₃[2]
Molecular Weight274.12 g/mol [1]
Melting Point>300 °C[2]
AppearanceLight brown powder[2]
UV AbsorbanceExpected in the 250-360 nm range[5]

Recommended HPLC Purification Protocol

This protocol outlines a reverse-phase HPLC method for the purification of this compound. Reverse-phase chromatography is a common and effective technique for separating non-polar and weakly polar compounds.[6]

Table of HPLC Parameters

ParameterRecommended ConditionNotes
Column C18, 5 µm, 4.6 x 250 mmA standard C18 column is a good starting point for separating aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier compatible with mass spectrometry.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase HPLC.[9]
Gradient Elution 10% to 90% B over 20 minutesA gradient elution is recommended to ensure the separation of impurities with varying polarities.[10]
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmImidazo[4,5-b]pyridine derivatives typically exhibit strong UV absorbance at this wavelength.[5]
Injection Volume 10 µLThis can be adjusted based on sample concentration.
Sample Preparation Dissolve in DMSO or a mixture of Acetonitrile/WaterEnsure the sample is fully dissolved before injection. The high melting point suggests that a strong organic solvent like DMSO may be necessary.[11]

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh a small amount of the crude this compound.

    • Dissolve the sample in a minimal amount of Dimethyl Sulfoxide (DMSO). If solubility is an issue, a mixture of acetonitrile and water can be tested.

    • The final concentration should be approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the C18 column in the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Set the detector wavelength to 254 nm.

    • Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Start the gradient elution program as detailed in the HPLC parameters table.

    • Monitor the chromatogram for the elution of the main peak corresponding to this compound and any impurity peaks.

  • Fraction Collection (for Preparative Scale):

    • If scaling up to preparative HPLC, use a larger dimension column with the same stationary phase.

    • Adjust the flow rate and injection volume accordingly.

    • Collect the fraction corresponding to the main peak.

  • Post-Purification Analysis:

    • Analyze the collected fraction(s) by analytical HPLC to confirm purity.

    • Further characterization can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and structural integrity of the purified compound.[1][2]

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis MobilePhase Mobile Phase Preparation SystemSetup System Setup & Equilibration MobilePhase->SystemSetup SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemSetup->Injection GradientElution Gradient Elution Injection->GradientElution Detection UV Detection (254 nm) GradientElution->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis Characterization Characterization (MS, NMR) PurityAnalysis->Characterization

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

  • Poor Resolution: If peaks are not well-separated, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., methanol instead of acetonitrile), or trying a different column chemistry (e.g., Phenyl-Hexyl).[9]

  • Peak Tailing: This can be caused by secondary interactions with the stationary phase. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate this issue.

  • No Elution of the Compound: If the compound does not elute, it may be too non-polar for the starting conditions. Increase the initial percentage of the organic mobile phase (Mobile Phase B).

The described reverse-phase HPLC method provides a reliable and efficient protocol for the purification of this compound. This application note serves as a valuable resource for researchers and scientists in the field of drug development, enabling them to obtain a highly pure compound for subsequent biological evaluation and further studies. The provided parameters should be considered a starting point and may require optimization based on the specific crude sample matrix and available instrumentation.

References

Application Notes and Protocols for NMR Characterization of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these compounds. This document provides detailed application notes and standardized protocols for the NMR analysis of this compound and its derivatives, facilitating efficient and accurate characterization in a research and development setting.

Molecular Structure and Numbering

The foundational structure and atom numbering scheme for this compound are depicted below. This standardized numbering is used for the assignment of NMR signals.

cluster_0 This compound mol mol

Caption: General structure of this compound.

NMR Data Summary

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative. The data is compiled from various literature sources.[1][2][3][4]

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound H-5~8.35 (s)~142.0
H-7~8.52 (s)~145.0
Phenyl-H~7.40-7.60 (m)~128.0-130.0
NH~10.45 (s)-
C-2-~151.0
C-3a-~133.0
C-6-~115.0
C-7a-~148.0
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine [1]H-48.52 (d, J=1.92 Hz)~143.0
H-78.15 (d, J=1.92 Hz)~141.0
Nitro-Ph-H~7.60-7.90 (m)~124.0-148.0
Allyl-H~5.95 (m), ~5.10 (m), ~4.80 (m)~132.0, ~118.0, ~48.0
C-2-~149.0
C-3a-~134.0
C-6-~116.0
C-7a-~149.0

Note: Chemical shifts can vary depending on the solvent and concentration. The data presented here is for general reference.

Experimental Protocols

A generalized workflow for the NMR characterization of these compounds is presented below.

cluster_workflow NMR Characterization Workflow prep Sample Preparation acq Data Acquisition prep->acq Load Sample proc Data Processing acq->proc Raw Data (FID) anal Spectral Analysis proc->anal Processed Spectrum

Caption: Standard workflow for NMR analysis.

Protocol 1: Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is commonly used for this class of compounds due to their good solubility. CDCl₃ can also be used.

  • Sample Weighing : Accurately weigh 5-10 mg of the purified compound.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent does not already contain TMS, a small amount can be added.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time : 2-3 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width : Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2 seconds.

  • Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature : 298 K.

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Analysis and Interpretation

A systematic approach to spectral analysis is crucial for the correct structure elucidation. The logical flow for this process is outlined below.

cluster_analysis Spectral Interpretation Logic h1 1. Analyze ¹H NMR c13 2. Analyze ¹³C NMR h1->c13 cosy 3. Correlate with COSY c13->cosy hsqc 4. Assign C-H with HSQC cosy->hsqc hmbc 5. Assemble with HMBC hsqc->hmbc structure 6. Propose Structure hmbc->structure

Caption: Logical flow for spectral analysis.

  • ¹H NMR Analysis :

    • Identify the number of distinct proton signals.

    • Analyze the integration of each signal to determine the relative number of protons.

    • Examine the multiplicity (singlet, doublet, triplet, multiplet) to deduce the number of neighboring protons.

    • Analyze the coupling constants (J-values) to understand the connectivity between protons.

    • Note the characteristic downfield shifts for aromatic and imidazole protons.

  • ¹³C NMR Analysis :

    • Determine the number of unique carbon signals. This can indicate molecular symmetry.

    • Use the chemical shifts to identify the types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis :

    • COSY : Trace the cross-peaks to map out the proton coupling networks within the molecule.

    • HSQC : Correlate each proton signal to its directly attached carbon atom.

    • HMBC : Use the long-range correlations to connect different spin systems and to assign quaternary carbons. This is particularly useful for connecting substituents to the core imidazo[4,5-b]pyridine ring system.

By following these protocols and data interpretation guidelines, researchers can confidently and accurately characterize the chemical structures of novel this compound derivatives, which is a critical step in the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.[1]
Suboptimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal.Experiment with different solvent systems. For the condensation of 5-bromo-2,3-diaminopyridine and benzaldehyde, Dimethyl sulfoxide (DMSO) with sodium metabisulfite has been reported to give a high yield of 91.4%.[2] Alternatively, microwave-assisted synthesis can significantly shorten reaction times and improve yields.[3]
Degradation of Starting Materials or Product: Reactants or the final product might be sensitive to air, light, or temperature.Ensure the use of pure, dry reagents and solvents.[1] If sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Inefficient Oxidant: The oxidation of the intermediate dihydroimidazopyridine to the final aromatic product may be inefficient.Several oxidants can be employed. While p-benzoquinone has been used, atmospheric oxygen in the presence of a catalyst or an oxidizing solvent like DMSO at elevated temperatures can also be effective. Sodium metabisulfite (Na₂S₂O₅) in DMSO has shown high efficiency.[2]
Formation of Impurities/Side Products Side Reactions: Undesired reactions may be occurring under the reaction conditions.Adjusting the reaction temperature or changing the base can minimize side reactions. For instance, in related syntheses, base-catalyzed hydrolysis of sensitive functional groups has been observed.[3]
Starting Material Impurities: Impurities in the 5-bromo-2,3-diaminopyridine or benzaldehyde can lead to the formation of side products.Purify the starting materials before use, for example, by recrystallization or column chromatography.
Regioisomer Formation: While less common for this specific symmetric synthesis, substitutions on the pyridine or phenyl ring in related syntheses can lead to different isomers.For issues with regioselectivity, reaction conditions such as the choice of base, solvent, and temperature can be influential.[1]
Difficulty in Product Purification Inefficient Purification Method: The chosen method may not be effectively separating the product from unreacted starting materials or impurities.If column chromatography is used, experiment with different solvent systems (e.g., gradients of ethyl acetate/hexane) or different stationary phases. Recrystallization from a suitable solvent is also a powerful technique for improving purity.[1][4]
Similar Polarity of Product and Impurities: The product and impurities may have very similar polarities, making separation by standard chromatography challenging.High-Performance Liquid Chromatography (HPLC) can offer better resolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthetic route for this compound?

A1: The most prevalent method is the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde. A reported high-yield procedure involves using sodium metabisulfite (Na₂S₂O₅) as a cyclizing/oxidizing agent in DMSO, which has been shown to produce the target compound in up to 91.4% yield.[2]

Q2: What is the role of the oxidizing agent in this synthesis?

A2: The initial condensation of the diamine and aldehyde forms a dihydro-imidazopyridine intermediate. An oxidizing agent is required to aromatize this intermediate to the final stable this compound product.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis is a viable strategy for preparing imidazo[4,5-b]pyridines. It can lead to significantly higher conversion rates and much shorter reaction times compared to conventional heating methods.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][5] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used, particularly for bromine-containing compounds and organic solvents.

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions and Yields

Starting MaterialsReagents/CatalystSolventTemperatureTimeYield (%)Reference
5-bromo-2,3-diaminopyridine, BenzaldehydeNa₂S₂O₅DMSONot specifiedNot specified91.4[2]
5-bromo-2,3-diaminopyridine, Benzaldehydep-BenzoquinoneEthanolReflux24 h46[3][6]
5-bromo-2,3-diaminopyridine, Aromatic Carboxylic AcidsP₂O₅, Methanesulfonic acidNot specified100 °C (Reflux)4 h73-80 (for derivatives)[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Metabisulfite in DMSO [2]

  • To a solution of 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol) in DMSO (5 mL), add benzaldehyde (0.56 g, 5.31 mmol).

  • Add sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis using p-Benzoquinone in Ethanol [3][6]

  • In a round-bottom flask, combine equimolar amounts of 5-bromo-2,3-diaminopyridine (1.000 g, 5.32 mmol), benzaldehyde (0.54 mL, 5.32 mmol), and p-benzoquinone (0.580 g, 5.32 mmol) in absolute ethanol (30 mL).

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the solid to obtain this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine Intermediate Dihydro-imidazopyridine Intermediate 5-bromo-2,3-diaminopyridine->Intermediate Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Intermediate->Product Oxidation (e.g., Na₂S₂O₅, p-benzoquinone)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield? Check_Completion Monitor Reaction Progress (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Optimize_Conditions Optimize Conditions (Solvent, Catalyst) Incomplete->Optimize_Conditions No End Improved Yield Extend_Time->End Check_Purity Check Starting Material Purity Optimize_Conditions->Check_Purity Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants Impure Check_Purity->End Pure Purify_Reactants->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause Suggested Solution
Low or No Yield of Desired Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.[1]
Suboptimal reaction conditions.Experiment with different catalysts (e.g., Eaton's reagent, p-benzoquinone) or solvent systems (e.g., nitrobenzene, acetic acid, DMSO).[1][2][3]
Degradation of starting materials or product.Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1]
Presence of Significant Side Products Formation of regioisomers (e.g., N1 vs. N3 alkylation if subsequent steps are performed).The unsymmetrical nature of the 2,3-diaminopyridine precursor can lead to different positional isomers which may have very similar physical and chemical properties, making their separation difficult.[1] Optimize reaction conditions to favor the desired isomer. Steric hindrance can influence the regiochemical outcome; modifying substituents may direct the reaction.[1]
Over-oxidation or side reactions involving the aldehyde.Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. The use of Na2S2O5 in DMSO is a common method to facilitate the cyclization from the corresponding diaminopyridine and benzaldehyde.[4]
Incomplete cyclization leading to intermediate impurities.Ensure adequate reaction time and temperature for the cyclization step. Monitor the disappearance of the diamine starting material by TLC.
Difficulty in Product Purification Co-elution of the product with impurities or starting materials.Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) or stationary phases.[1]
Poor solubility of the product.Select a recrystallization solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures.
Difficulty in separating regioisomers.If column chromatography is ineffective, consider preparative High-Performance Liquid Chromatography (HPLC) for better resolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde or a derivative.[1][5] This reaction is typically carried out at elevated temperatures in a suitable solvent like dimethyl sulfoxide (DMSO) with an oxidizing agent or a catalyst to facilitate the cyclization.[4] Another approach involves the reaction of 5-bromopyridine-2,3-diamine with aromatic carboxylic acids in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[2]

Q2: Why is the formation of regioisomers a concern in the synthesis and subsequent reactions of imidazo[4,5-b]pyridines?

A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When substituents are introduced on the imidazole ring (for example, through alkylation), the reaction can occur at either the N1 or N3 position, leading to a mixture of isomers.[1] These regioisomers often have very similar physical and chemical properties, which makes their separation by standard chromatographic techniques challenging.[1]

Q3: How can I confirm the structure of the synthesized this compound and identify any side products?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide information about the chemical environment of the protons and carbons.[2][4] Mass Spectrometry (MS) will confirm the molecular weight of the product.[2][4] For distinguishing between regioisomers, two-dimensional NMR techniques such as NOESY and HMBC are particularly powerful.[1]

Q4: Are there any known side reactions to be aware of when working with substituted analogs of this compound?

A4: Yes. For example, in reactions involving derivatives with a nitrile group, such as in a Suzuki coupling, base-catalyzed hydrolysis of the nitrile to a carboxylic acid has been observed as a side reaction.[3] It is important to consider the reactivity of all functional groups present in your molecule under the chosen reaction conditions.

Experimental Protocols

Synthesis of this compound via Condensation with Benzaldehyde

This protocol is a generalized procedure based on the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde.

Materials:

  • 5-bromopyridine-2,3-diamine (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 5-bromopyridine-2,3-diamine in DMSO, add benzaldehyde and sodium metabisulfite.

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine This compound This compound 5-bromo-2,3-diaminopyridine->this compound + Benzaldehyde Benzaldehyde Benzaldehyde DMSO, Na2S2O5 DMSO, Na2S2O5 DMSO, Na2S2O5->this compound Catalyst/Solvent Heat Heat Heat->this compound Energy Side_Products Potential Side Products (e.g., incomplete cyclization)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Reaction (TLC, LC-MS) Start->Analysis Problem Problem Encountered? (e.g., Low Yield, Impurities) Cause Identify Potential Cause Problem->Cause Yes Success Problem Resolved Problem->Success No Analysis->Problem Solution Implement Solution (e.g., Adjust Temp, Change Solvent) Cause->Solution Solution->Analysis Failure Consult Literature/ Technical Support Solution->Failure No Improvement Regioisomer_Formation Imidazo_Pyridine_Core Imidazo[4,5-b]pyridine Core Alkylation Alkylation Reaction (e.g., R-X, Base) Imidazo_Pyridine_Core->Alkylation N1_Isomer N1-alkylated Product Alkylation->N1_Isomer Attack at N1 N3_Isomer N3-alkylated Product Alkylation->N3_Isomer Attack at N3

References

Technical Support Center: Purification of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities originate from the starting materials and side reactions. These can include unreacted 5-bromo-2,3-diaminopyridine, excess benzaldehyde, and potentially regioisomers depending on the synthetic route. The formation of regioisomers is a known challenge in the synthesis of similar imidazo[4,5-b]pyridine derivatives.[1]

Q2: What are the recommended primary purification techniques for this compound?

A2: The most frequently cited methods for purifying this compound and its analogs are column chromatography on silica gel and recrystallization.[1][2] A combination of these two techniques is often employed to achieve high purity.

Q3: The melting point of my purified this compound is broad. What does this indicate?

A3: A broad melting point range typically suggests the presence of impurities. Pure crystalline solids usually have a sharp melting point. For this compound, a sharp melting point above 300 °C is expected.[3][4]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and assessing the number of components in a mixture. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete Reaction: The synthesis may not have gone to completion, leaving significant amounts of starting materials.Monitor the reaction progress using TLC. Consider extending the reaction time or adjusting the temperature.[1]
Product Loss During Extraction: If an aqueous workup is performed, the product might have some solubility in the aqueous layer.Ensure proper pH adjustment during extraction. Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery.
Inefficient Purification: The chosen purification method may not be optimal, leading to product loss.For column chromatography, experiment with different solvent systems. For recrystallization, select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]
Difficulty in Removing a Persistent Impurity (Visible on TLC/NMR) Co-eluting Impurity in Chromatography: The impurity may have a similar polarity to the desired product, making separation by column chromatography difficult.Try a different stationary phase for column chromatography (e.g., alumina instead of silica gel). Alternatively, explore a different solvent system with varying polarity.
Formation of a Stable Side Product: A byproduct with similar properties to the product may have formed during the reaction.Re-evaluate the reaction conditions to minimize the formation of the side product. Purification by recrystallization from a different solvent system might be effective.
Product Fails to Crystallize During Recrystallization Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.Use a solvent system where the compound has lower solubility. An anti-solvent (a solvent in which the compound is insoluble) can be slowly added to the solution to induce crystallization.
Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation.Attempt to purify the crude product by column chromatography first to remove the majority of impurities before proceeding with recrystallization.
Multiple Spots on TLC After Purification Decomposition on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.Consider using a neutral stationary phase like neutral alumina for chromatography. Alternatively, deactivate the silica gel by treating it with a small amount of a suitable amine, such as triethylamine, in the eluent.
Presence of Tautomers or Regioisomers: Imidazo[4,5-b]pyridines can exist as tautomers, which may appear as separate spots on TLC.[6] Regioisomers formed during synthesis will also result in multiple spots.[1]Characterize the different spots by spectroscopic methods (e.g., LC-MS) to determine if they are isomers. Optimizing the synthetic conditions can sometimes favor the formation of a single isomer.

Experimental Protocols

Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with a solvent system of low polarity, such as a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[2] Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. Common solvents for similar compounds include ethyl acetate/hexane mixtures or ethanol.[2]

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Check cluster_result Result Start Crude this compound ColChrom Column Chromatography (Silica Gel) Start->ColChrom Primary Purification Recrystal Recrystallization ColChrom->Recrystal Further Purification TLC TLC Analysis ColChrom->TLC Monitor Fractions Recrystal->TLC Check Purity TLC->ColChrom Combine Pure Fractions NMR_MS NMR & Mass Spectrometry TLC->NMR_MS Confirm Structure PureProduct Pure Product NMR_MS->PureProduct Purity > 95% RePurify Repurify NMR_MS->RePurify Purity < 95% RePurify->ColChrom

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Impure Impure Product After Initial Purification CoEluting Co-eluting Impurity Impure->CoEluting Decomposition Decomposition on Silica Impure->Decomposition Isomers Regioisomers/Tautomers Impure->Isomers LowYield Low Yield Impure->LowYield ChangeSolvent Change Chromatography Eluent CoEluting->ChangeSolvent ChangeStationary Use Neutral Alumina Decomposition->ChangeStationary OptimizeSynth Optimize Synthesis Conditions Isomers->OptimizeSynth CheckReaction Re-evaluate Reaction Completion LowYield->CheckReaction

Caption: A decision tree for troubleshooting common purification challenges.

References

Overcoming low solubility of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the low aqueous solubility of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous assay buffers?

A1: this compound is a heterocyclic aromatic compound. Such compounds, particularly those with a fused ring system and phenyl substituents, are often lipophilic and possess poor water solubility.[1][2] Imidazopyridine derivatives are generally described as being insoluble in water but soluble in many organic solvents.[] The compound's high melting point (>310 °C) also suggests strong crystal lattice energy, which can contribute to low solubility.[4]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several critical issues in your assays. The compound may precipitate out of the solution, leading to an inaccurate final concentration and making it impossible to obtain reliable and reproducible results.[1] This can cause an underestimation of the compound's true potency (e.g., artificially high IC50 values) because undissolved particles are not available to interact with the biological target.[1] Furthermore, precipitates can interfere with automated liquid handling systems and certain assay readouts (e.g., light scattering in absorbance assays).[1]

Q3: What is the first step I should take when encountering a solubility issue with this compound?

A3: The first and most common step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[] This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[6] Many robust cell lines can tolerate up to 0.5% DMSO for 72 hours, while concentrations between 0.5% and 1.0% can induce cytotoxicity or other biological effects.[6] For sensitive primary cells or long-term exposure studies, a final concentration of <0.1% is recommended.[6] It is always best practice to run a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects.[6][7]

Q5: How can I visually confirm if my compound has precipitated?

A5: You can often observe precipitation as a cloudy or hazy appearance in the solution after adding the compound. For microscopic evaluation, you can inspect a small aliquot of the solution under a microscope to look for crystals or amorphous particles. In plate-based assays, precipitated compounds may form a visible pellet at the bottom of the wells after centrifugation.

Troubleshooting Guide: Overcoming Precipitation in Assays

This guide provides a step-by-step approach to address the low solubility of this compound.

Problem: Compound precipitates upon dilution from a DMSO stock into aqueous buffer or cell media.
Solution 1: Optimize Co-solvent Usage

The most straightforward approach is to use a water-miscible organic co-solvent.

  • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions of your compound in your aqueous assay medium, ensuring the final DMSO concentration remains below the toxic threshold for your assay (typically ≤0.5%).[6]

  • Tip: If precipitation still occurs, try a different co-solvent. Other options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[][8] Always test the tolerance of your specific cell line to the chosen solvent.

  • Caution: DMSO is not inert; it can affect cell membrane permeability and modulate signaling pathways.[6][9] Always include a vehicle control (media + same final co-solvent concentration) in your experimental design.[7]

Solution 2: pH Modification

The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, meaning its solubility is likely pH-dependent.

  • Action: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). This may protonate the nitrogen atoms, increasing the molecule's polarity and aqueous solubility.[][10]

  • Tip: This strategy is highly effective for compounds with ionizable groups.[11] However, you must ensure the final pH of your assay solution is compatible with your biological system (e.g., cells, enzymes). The use of pH-modifying excipients can create a "microenvironment" with an ideal pH around the dissolving compound.[11][12]

Solution 3: Employ Formulation Strategies

If co-solvents and pH adjustments are insufficient, more advanced formulation techniques can be used. These are often employed in later-stage drug development but can be adapted for in vitro assays.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and form water-soluble inclusion complexes.[13][14][15] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range dramatically increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[16][17][18] This can be achieved through methods like wet bead milling or precipitation.[19][20]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[21][22] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with aqueous media.[21]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionSource
Molecular Formula C₁₂H₈BrN₃N/A
Molecular Weight 274.12 g/mol N/A
CAS Number 65147-89-9[4]
Melting Point >310 °C[4]
Appearance SolidN/A
Aqueous Solubility Predicted to be very low. Imidazopyridines are generally insoluble in water.[]
Organic Solubility Soluble in many organic solvents (e.g., DMSO, DMF).[]
Table 2: Comparison of Common Solubilization Strategies
StrategyPrincipleAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Increase solubility by reducing the polarity of the aqueous solvent.[]Simple, rapid, and effective for preparing stock solutions.Potential for solvent toxicity or interference with the assay at higher concentrations.[6][9]Initial screening, cell-based assays (at low final concentrations).
pH Adjustment Ionize acidic or basic functional groups to increase polarity and water solubility.[10]Simple, inexpensive, and can produce a true solution.Requires the compound to have an ionizable group; the required pH may not be compatible with the assay.[12]In vitro biochemical assays, compounds with pKa in a usable range.
Cyclodextrins Form non-covalent inclusion complexes, shielding the hydrophobic drug inside a hydrophilic shell.[13]High solubilizing capacity, low toxicity, can improve stability.[14][23]May alter drug-target binding kinetics; requires optimization of cyclodextrin type and concentration.Cell-based and biochemical assays, especially for highly insoluble compounds.
Nanonization Increase surface area-to-volume ratio, leading to a faster dissolution rate.[16][17]Enhances dissolution and bioavailability; suitable for multiple administration routes.[24]Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation.[19]Preclinical in vivo studies, advanced in vitro models.
Table 3: Recommended Maximum Concentrations of Co-solvents in Cell-Based Assays
Co-solventGeneral Max. ConcentrationNotesSource
DMSO 0.1% - 0.5%Cell line dependent. Concentrations >1% are often cytotoxic.[6][6][7]
Ethanol < 1.0%Can be cytotoxic; effects vary widely between cell types.[8][25]
Polyethylene Glycol 400 (PEG 400) 1.0% - 2.0%Generally considered to have low toxicity.[8][25]
Propylene Glycol (PG) < 1.0%Can exhibit cytotoxicity at higher concentrations.[8][25]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using DMSO

Objective: To prepare a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 274.12 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.74 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 500 µL of 100% anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Modification Test for Solubility

Objective: To assess if acidic pH improves the solubility of the compound.

Materials:

  • This compound

  • Buffer solutions: Phosphate Buffered Saline (PBS) at pH 7.4, Acetate buffer at pH 5.0, and Glycine-HCl buffer at pH 3.0

  • Vortex mixer and shaker/incubator

Procedure:

  • Add an excess amount of the solid compound to separate tubes containing 1 mL of each buffer (pH 7.4, 5.0, and 3.0).

  • Cap the tubes tightly and vortex to suspend the powder.

  • Place the tubes on a shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant from each tube.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Compare the measured concentrations to determine if solubility is enhanced at a lower pH.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a formulation of the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.

  • Slowly add the powdered this compound to the stirring HP-β-CD solution. Add the compound in small portions to avoid clumping.

  • Continue stirring the mixture at room temperature for 24-48 hours. The solution may appear cloudy initially and should clarify as the inclusion complex forms.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • The resulting clear solution contains the solubilized compound-cyclodextrin complex and is ready for use in assays after determining its concentration via an analytical method like HPLC-UV.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Low Solubility Observed in Aqueous Assay Buffer prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Assay Medium (Final DMSO <= 0.5%) prep_stock->dilute check1 Precipitation Still Occurs? dilute->check1 success1 Success! Proceed with Assay (Include Vehicle Control) check1->success1 No ph_test Strategy 2: pH Modification Is the compound ionizable (likely basic)? check1->ph_test Yes ph_adjust Test Solubility in Acidic Buffers (e.g., pH 4-6) ph_test->ph_adjust Yes advanced Strategy 3: Advanced Formulation ph_test->advanced No check2 Solubility Improved & pH is Assay-Compatible? ph_adjust->check2 success2 Success! Use pH-Adjusted Buffer check2->success2 Yes check2->advanced No cyclo Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclo nano Use Nanonization (e.g., Milling) advanced->nano

Caption: Decision workflow for troubleshooting low solubility.

Hypothetical_Signaling_Pathway compound 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine target Putative Target (e.g., Kinase, Tubulin) compound->target Inhibition pathway Signal Transduction Cascade (e.g., CDK1/Cyclin B) target->pathway Modulation effector Effector Proteins (e.g., Mitotic Spindle Checkpoint) pathway->effector Activation outcome Cellular Outcome: Antiproliferative Effect (G2/M Arrest) effector->outcome Induction

Caption: Hypothetical pathway for antiproliferative activity.

References

Improving regioselectivity in the synthesis of imidazo[4,5-b]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine core structure?

A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, followed by in situ cyclization.[1]

Q2: Why is controlling regioselectivity a significant challenge in imidazo[4,5-b]pyridine synthesis?

A2: The formation of regioisomers is a common issue due to the unsymmetrical nature of the 2,3-diaminopyridine precursor. When introducing substituents, particularly on the imidazole nitrogen, the reaction can occur at either the N1 or N3 position, resulting in a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, which makes their separation challenging.[1]

Q3: How can I definitively determine the structure of the synthesized regioisomers?

A3: A combination of spectroscopic techniques is essential for the unambiguous structural determination of N-substituted regioisomers. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques are particularly powerful for this purpose. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can establish the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the substituent's position on the imidazole ring.[1][2]

Q4: Are there methods to achieve regioselective C-H functionalization on the imidazo[4,5-b]pyridine core?

A4: Yes, regioselective C-H functionalization, particularly C2-arylation, can be achieved. One effective strategy involves the use of a protecting group on the N3 position, such as a (2-methoxyethoxy)methyl (MEM) group. This directs the arylation to the C2 position. This method allows for the synthesis of 2,6- and 2,7-disubstituted imidazo[4,5-b]pyridines from common intermediates.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N3 isomers)
Possible Cause Suggested Solution
Steric Hindrance: The steric bulk of both the substituent on the imidazo[4,5-b]pyridine core and the alkylating agent can influence the regiochemical outcome. Larger groups may favor substitution at the less sterically hindered nitrogen.[1] Consider modifying the substituents to direct the reaction towards the desired isomer.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N3 ratio. For N-alkylation reactions, systematically screen different bases (e.g., K2CO3, NaH), solvents (e.g., DMF, THF), and temperatures to optimize for the desired regioisomer.
Lack of Directing Group: Without a directing group, the electronic properties of the N1 and N3 positions are often similar, leading to poor selectivity. If direct alkylation is not selective, consider a protecting group strategy or a multi-step synthetic route that allows for the unambiguous introduction of the desired substituent.
Issue 2: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Possible Cause Suggested Solution
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature if the starting materials are not fully consumed.[1]
Suboptimal Reaction Conditions: Experiment with different catalysts, solvents, or temperatures. For condensation reactions, strong acids like polyphosphoric acid (PPA) or milder conditions with a suitable catalyst might improve the yield.
Degradation of Starting Materials or Product: Ensure the use of pure, dry reagents and solvents. If the product or starting materials are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Inefficient Purification: Evaluate and optimize your purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also enhance both yield and purity.[1]
Issue 3: Difficulty in Separating Regioisomers
Possible Cause Suggested Solution
Similar Polarity of Isomers: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase. Reversed-phase columns (e.g., C18) are often effective. For more challenging separations, consider columns with alternative selectivities, such as those with pentafluorophenyl (PFP) phases.[1]
Co-elution of Isomers: Systematically screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and gradient elution profiles to resolve closely eluting peaks.
Poor Peak Shape in Chromatography: To improve peak shape, consider adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress the ionization of acidic or basic functional groups.

Quantitative Data Summary

The regioselectivity of reactions involving imidazo[4,5-b]pyridines can be influenced by various factors. The following tables summarize quantitative data on isomer ratios from reported experiments.

Table 1: Influence of C2-Substituent on the Regioselectivity of N-Benzylation of Imidazo[4,5-b]pyridine-4-oxides

EntryC2-SubstituentAlkylating AgentN1/N3 Ratio
1HBenzyl bromide1:1.3
2HBenzyl iodide1:1.2
3CH3Benzyl bromide1.8:1
4CH3Benzyl iodide1.6:1

Table 2: Regioselectivity in the Thermal Cyclization to form Tetracyclic Imidazo[4,5-b]pyridines

ReactantConditionsProduct RegioisomersRatio
Acyclic PrecursorThermal cyclization in sulfolane5a and 5b1:1

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with benzaldehydes.

Materials:

  • 2,3-Diaminopyridine

  • Substituted Benzaldehyde

  • Nitrobenzene or Acetic Acid

  • Sodium Bicarbonate Solution (if using acetic acid)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Work-up:

    • If nitrobenzene is used as the solvent, it can be removed by steam distillation or under high vacuum.

    • If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.

Protocol 2: Regioselective N-Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine using Phase-Transfer Catalysis

This protocol describes the N-alkylation which may lead to a mixture of N1 and N3 isomers, requiring subsequent separation.

Materials:

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Alkyl Halide (e.g., benzyl chloride, ethyl bromoacetate)

  • Potassium Carbonate (K2CO3)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq), potassium carbonate (2.2 eq), and a catalytic amount of tetra-n-butylammonium bromide in DMF, add the alkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the residue by column chromatography on silica gel to separate the regioisomers.

Protocol 3: Chromatographic Separation of N1 and N3 Regioisomers

This protocol provides a general guideline for separating regioisomers using HPLC.

1. Column Selection:

  • Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • If separation is insufficient, consider a column with a different stationary phase, such as a PFP (pentafluorophenyl) column, which can offer alternative selectivity.[1]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).

3. Method Development:

  • Isocratic Elution: Begin with a series of isocratic runs with varying organic-to-aqueous phase ratios (e.g., 30%, 50%, 70% organic) to determine the approximate elution conditions.

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5% to 95% organic solvent over 20-30 minutes.[1]

  • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

4. Scale-up:

  • Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Separation & Characterization start 2,3-Diaminopyridine + Carbonyl Compound reaction Condensation Reaction start->reaction mixture Mixture of N1 and N3 Regioisomers reaction->mixture separation Chromatographic Separation (e.g., HPLC) mixture->separation isomer1 Isolated N1 Isomer separation->isomer1 isomer2 Isolated N3 Isomer separation->isomer2 characterization Structural Elucidation (2D-NMR: NOESY, HMBC) isomer1->characterization isomer2->characterization regioselectivity_factors cluster_conditions Reaction Condition Details center Regioselectivity (N1 vs. N3) substituents Steric Hindrance of Substituents substituents->center conditions Reaction Conditions conditions->center base Base solvent Solvent temperature Temperature protecting_groups Protecting Groups protecting_groups->center sn2_mechanism reactants Nu⁻ + R-LG transition_state [Nu---R---LG]⁻ reactants->transition_state Backside Attack products Nu-R + LG⁻ transition_state->products Leaving Group Departure

References

Technical Support Center: Suzuki Coupling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in the Suzuki coupling of this substrate can stem from several factors:

  • Inefficient Catalyst Activity: The palladium catalyst may not be optimal for this specific heteroaromatic bromide. Catalyst decomposition can also occur, particularly at elevated temperatures.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may require optimization for this substrate.[2][3]

  • Decomposition of Boronic Acid: Boronic acids can be prone to side reactions like protodeboronation (cleavage of the C-B bond) or homocoupling, reducing the amount available for the desired cross-coupling.[1][4]

  • Dehalogenation of the Starting Material: A common side reaction is the reduction of the bromo group to a hydrogen, resulting in the formation of 2-phenyl-1H-imidazo[4,5-b]pyridine.[5][6]

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.

Q2: I am observing a significant amount of dehalogenated byproduct. How can I minimize this?

A2: Dehalogenation is a known side reaction, especially with electron-deficient heteroaromatic halides like imidazo[4,5-b]pyridines.[6] To mitigate this:

  • Choice of Base: Use a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases that can act as hydride donors.[6]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.

  • Reaction Temperature: Carefully control the reaction temperature, as higher temperatures can sometimes favor dehalogenation.[7]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may promote side reactions.

Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?

A3: A good starting point for this reaction is the use of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a solvent mixture such as toluene/ethanol or dioxane/water.[2][3] Microwave irradiation can significantly accelerate the reaction and improve yields.[2]

Q4: My boronic acid seems to be decomposing. How can I prevent this?

A4: Protodeboronation is a common issue.[1] To minimize it:

  • Use Milder Bases: Strong bases can promote the decomposition of boronic acids. Consider using K₂CO₃ or Cs₂CO₃.[1]

  • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excess water can facilitate protodeboronation. Ensure your solvents are appropriately dried if using an anhydrous setup.

  • Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[4]

Q5: I am using a boronic acid with a nitrile group and observing its hydrolysis. How can I avoid this?

A5: Base-catalyzed hydrolysis of nitrile groups can occur under Suzuki coupling conditions.[3] To prevent this, you can try:

  • Milder Base: Use a less basic carbonate like sodium bicarbonate (NaHCO₃) if compatible with the reaction.

  • Lower Temperature: If possible, run the reaction at a lower temperature to slow down the rate of hydrolysis.

  • Protecting Groups: In some cases, it may be necessary to protect the nitrile group, although this adds extra steps to the synthesis.

Quantitative Data Summary

The following tables summarize the results from optimization studies of the Suzuki cross-coupling reaction involving this compound.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound with 4-Nitrophenylboronic Acid. [3]

CatalystBaseSolventHeatingYield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)Microwave100
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)ConventionalHigh
Pd(PPh₃)₄K₂CO₃Dioxane/WaterConventionalHigh

Table 2: Yields of 2,6-Disubstituted Imidazo[4,5-b]pyridines from Suzuki Coupling. [3]

Boronic AcidYield (%)
Phenylboronic acid35
4-Hydroxyphenylboronic acid97
4-Nitrophenylboronic acid100
4-Cyanophenylboronic acid55

Experimental Protocols

General Protocol for Suzuki Coupling of this compound[2]
  • Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent Addition: Add a toluene/ethanol (4:1) solvent mixture.

  • Reaction: The reaction mixture is heated under reflux or subjected to microwave irradiation (e.g., 120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Extraction: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation Ar'-B(OR)2 Base RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' Product Product RedElim->Product Start Start Start->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst 1. Catalyst Issues? Start->CheckCatalyst CheckConditions 2. Suboptimal Conditions? CheckCatalyst->CheckConditions No Sol_Catalyst Change Catalyst/Ligand (e.g., Pd(dppf)Cl2, XPhos) CheckCatalyst->Sol_Catalyst Yes CheckBoronicAcid 3. Boronic Acid Decomposition? CheckConditions->CheckBoronicAcid No Sol_Conditions Optimize Base, Solvent, Temp. (e.g., Cs2CO3, Dioxane, Microwave) CheckConditions->Sol_Conditions Yes CheckSideReactions 4. Side Reactions? CheckBoronicAcid->CheckSideReactions No Sol_BoronicAcid Use Boronic Ester Use Milder Base CheckBoronicAcid->Sol_BoronicAcid Yes Sol_SideReactions Minimize Dehalogenation (milder base, control temp.) CheckSideReactions->Sol_SideReactions Yes Success Improved Yield CheckSideReactions->Success No Sol_Catalyst->Success Sol_Conditions->Success Sol_BoronicAcid->Success Sol_SideReactions->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Stability issues of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine in DMSO solutions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Inconsistent results or loss of compound activity in biological assays.

Possible Cause: Degradation of this compound in the DMSO stock solution.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare a fresh solution of the compound in high-purity, anhydrous DMSO.

  • Assess Stock Solution Purity: Before use in an assay, analyze the purity of the DMSO stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a freshly prepared sample or a solid reference standard.

  • Control for Freeze-Thaw Cycles: Aliquot the DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Studies have shown that repeated freezing and thawing can lead to compound precipitation and degradation for some molecules.[1][2]

  • Optimize Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.[3][4][5] For short-term storage, 4°C is also an option, but degradation is more likely over extended periods.[2][3]

  • Evaluate Water Content: DMSO is hygroscopic and can absorb water from the atmosphere, which can promote the degradation of dissolved compounds.[3][5] Use anhydrous DMSO and handle stock solutions in a dry environment (e.g., under a nitrogen atmosphere or in a desiccator) to minimize water uptake.

Issue: Observation of unknown peaks in HPLC or LC-MS analysis of the DMSO stock solution.

Possible Cause: Chemical degradation or reaction of this compound in DMSO.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the degradation products. This can provide insights into the degradation pathway.

  • Investigate DMSO-Mediated Reactions: DMSO can act as an oxidant and participate in various reactions, such as the Pummerer rearrangement, especially in the presence of acidic or basic impurities.[6][7] The imidazopyridine core contains nitrogen atoms that could potentially react.

  • Assess Impact of pH: Traces of acid or base can catalyze the degradation of compounds in DMSO.[8] Ensure that the DMSO used is neutral and that no acidic or basic contaminants are introduced during solution preparation.

  • Consider Alternative Solvents: If the compound proves to be inherently unstable in DMSO, consider alternative aprotic polar solvents such as dimethylformamide (DMF). However, the stability in any new solvent must also be thoroughly evaluated.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for stock solutions of this compound in DMSO?

A1: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or, preferably, -80°C to minimize the rate of potential degradation.[3][4][5] For daily or weekly use, aliquots can be stored at 4°C, but it is advisable to monitor their purity regularly.

Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A2: The tolerance to freeze-thaw cycles is compound-specific. While some compounds are stable after multiple cycles, others may degrade or precipitate.[1][2] It is best practice to aliquot stock solutions into single-use volumes to avoid more than one or two freeze-thaw cycles.

Q3: Does the water content in DMSO affect the stability of this compound?

A3: Yes, the presence of water in DMSO can significantly impact the stability of many compounds.[3][5] Water can facilitate hydrolytic degradation pathways. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture.

Q4: What analytical methods are suitable for assessing the stability of this compound in DMSO?

A4: The most common and effective methods for stability assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These techniques allow for the quantification of the parent compound and the detection of any degradation products. For a more detailed structural analysis of degradants, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[10]

Q5: Are there known reactive functionalities in this compound that might contribute to its instability in DMSO?

A5: The imidazopyridine scaffold contains several nitrogen atoms that could be susceptible to reactions. The bromo-substituent on the pyridine ring and the phenyl group are generally stable. However, the overall electronic properties of the heterocyclic system could influence its reactivity. Heterocycles can sometimes undergo DMSO-mediated oxidations or other transformations.[7][11]

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO under Accelerated Conditions.

Note: This table presents hypothetical data for illustrative purposes, as no specific experimental stability data for this compound was found in the initial search.

Storage ConditionTime PointPurity (%) by HPLCNumber of Degradants
Room Temperature (~25°C)0 hours99.50
24 hours95.22
72 hours88.14
40°C0 hours99.50
24 hours85.73
72 hours72.35

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment
  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of solid this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This serves as the time-zero reference.

  • Preparation of DMSO Test Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Store aliquots of the DMSO test solution under various conditions (e.g., room temperature, 40°C, protected from light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), dilute an aliquot of the DMSO test solution with the mobile phase to a final concentration suitable for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a linear gradient of 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the time-zero sample.

    • Observe the formation of any new peaks, which indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation & Storage cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Start: Solid Compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c timepoint Sample at Time Points (0, 24, 48, 72h) storage_rt->timepoint storage_4c->timepoint storage_neg20c->timepoint hplc HPLC-UV/MS Analysis timepoint->hplc data Data Analysis: - % Purity - Degradant Peaks hplc->data decision Stable? data->decision proceed Proceed with Experiments decision->proceed Yes troubleshoot Troubleshoot: - New Solvent - Fresh Stock decision->troubleshoot No

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation compound 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine compound->raf Inhibition

Caption: Hypothetical inhibition of the Raf-MEK-ERK signaling pathway by this compound.

References

Technical Support Center: Identifying Impurities in 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. The information provided will assist in identifying potential impurities during HPLC-MS analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Issue 1: Unexpected peaks in the chromatogram.

  • Question: I am observing unexpected peaks in my HPLC chromatogram that I cannot identify. What are the potential sources of these impurities?

    Answer: Unexpected peaks can originate from several sources related to the synthesis and analysis of this compound. The primary synthetic route involves the condensation of 5-bromopyridine-2,3-diamine and benzaldehyde.[1] Potential impurities include:

    • Unreacted Starting Materials: Residual 5-bromopyridine-2,3-diamine and benzaldehyde.

    • Synthesis By-products: Side-products from the condensation reaction. The synthesis of the imidazopyridine core is a type of Phillips condensation, which can sometimes lead to side reactions.[2] Additionally, benzaldehyde can undergo self-condensation reactions.

    • Regioisomers: If the parent compound has undergone subsequent reactions, such as alkylation, a mixture of N-1, N-3, and N-4 regioisomers can form.[3][4] These isomers often have very similar properties, making them challenging to separate.[1]

    • Solvent and System Contaminants: Ghost peaks can arise from contaminated solvents or a contaminated HPLC system.[5]

Issue 2: Poor peak shape (tailing, fronting, or splitting).

  • Question: My peak for this compound is tailing or splitting. What could be the cause and how can I fix it?

    Answer: Poor peak shape is a common issue in HPLC and can be caused by several factors.[6]

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

    • Secondary Interactions: The basic nitrogen atoms in the imidazopyridine ring can interact with residual acidic silanols on the silica-based column, causing peak tailing. Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can improve peak shape.[1]

    • Column Void or Contamination: A void at the head of the column or contamination can cause peak splitting.[7][8] Reversing and flushing the column, or replacing it if necessary, can resolve this.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak splitting. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

    • Co-elution: A split peak might actually be two co-eluting compounds, such as regioisomers.[7] Modifying the gradient or mobile phase composition may be necessary to resolve them.[1]

Issue 3: Inconsistent retention times.

  • Question: The retention time for my main peak is shifting between injections. What should I check?

    Answer: Retention time drift can be caused by a number of factors related to the stability of the HPLC system and mobile phase.[9]

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure the solvent bottles are well-sealed.

    • Column Temperature: Fluctuations in column temperature will affect retention. Use a column oven to maintain a consistent temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs can cause inconsistent retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Pump Issues: Leaks or problems with the pump's check valves can lead to an inconsistent flow rate, affecting retention times.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for this compound in ESI-MS?

A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should look for the protonated molecule [M+H]⁺. Given the presence of bromine, you will observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[10] The expected m/z values are approximately 276.0 and 278.0 for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]

Q2: I see other ions in my mass spectrum besides the [M+H]⁺ ion. What could they be?

A2: It is common to observe adduct ions in ESI-MS, especially if there are salts present in your sample or mobile phase. Common adducts in positive ion mode include:

  • Sodium adduct [M+Na]⁺: Expected m/z ≈ 298.0 and 300.0.

  • Potassium adduct [M+K]⁺: Expected m/z ≈ 314.0 and 316.0.

  • Acetonitrile adduct [M+ACN+H]⁺: If acetonitrile is used as the organic modifier, you might see this adduct.

Q3: My MS signal is weak or unstable. What can I do to improve it?

A3: Weak or unstable MS signal can be due to several factors:

  • Ion Suppression: Components of your sample matrix or mobile phase (e.g., trifluoroacetic acid, TFA) can suppress the ionization of your analyte. If possible, use a mobile phase modifier that is more MS-friendly, such as formic acid.

  • Source Contamination: A dirty ion source can lead to poor sensitivity and an unstable signal. Regular cleaning of the ESI probe and source optics is recommended.

  • Improper Source Parameters: Optimization of source parameters such as capillary voltage, gas flow rates, and temperature can significantly improve signal intensity.

Q4: I am concerned about the potential for debromination of my compound in the mass spectrometer. Is this likely?

A4: While ESI is a soft ionization technique, in-source fragmentation can sometimes occur, especially at higher source voltages.[12] Loss of the bromine atom would result in a peak at m/z ≈ 197.0. If you observe this, try reducing the fragmentor or cone voltage to minimize in-source decay. However, it is also possible that a debrominated impurity is present in your sample from the synthesis.[12]

Data Presentation

Table 1: Expected m/z Values for this compound and Potential Impurities

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₁₂H₈BrN₃272.99274.0, 276.0
5-bromopyridine-2,3-diamineC₅H₆BrN₃186.97187.98, 189.98
BenzaldehydeC₇H₆O106.04107.05
Benzoin (Benzaldehyde self-condensation)C₁₄H₁₂O₂212.08213.09
Debrominated productC₁₂H₉N₃195.08196.09

Experimental Protocols

HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

Mass Spectrometry Conditions (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Nebulizer Gas (Nitrogen): 40 psi

  • Drying Gas (Nitrogen): 10 L/min

  • Drying Gas Temperature: 325 °C

  • Fragmentor Voltage: 120 V

  • Mass Range: m/z 100-500

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis HPLC-MS Analysis cluster_purification Purification start 5-bromopyridine-2,3-diamine + Benzaldehyde reaction Condensation Reaction start->reaction crude Crude Product reaction->crude hplc HPLC Separation crude->hplc Sample Injection purification Column Chromatography crude->purification ms MS Detection hplc->ms data Data Analysis ms->data pure_product Pure 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine data->pure_product Impurity Identification purification->pure_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_solutions_tailing cluster_solutions_splitting cluster_solutions_fronting cluster_retention_time Retention Time Issues cluster_unexpected_peaks Unexpected Peaks start Problem Observed in HPLC-MS Data peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift unexpected_peaks Unexpected Peaks? start->unexpected_peaks tailing Tailing peak_shape->tailing Yes splitting Splitting peak_shape->splitting Yes fronting Fronting peak_shape->fronting Yes peak_shape->rt_shift No sol_tailing Add mobile phase modifier (e.g., triethylamine) tailing->sol_tailing sol_splitting Check for column void Optimize separation for co-elution splitting->sol_splitting sol_fronting Reduce sample concentration or injection volume fronting->sol_fronting sol_rt Check mobile phase prep Ensure column equilibration Inspect pump rt_shift->sol_rt Yes rt_shift->unexpected_peaks No sol_unexpected Analyze for starting materials, by-products, or contaminants unexpected_peaks->sol_unexpected Yes

References

Preventing hydrolysis of nitrile group during Suzuki coupling of imidazo[4,5-b]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing nitrile group hydrolysis during the Suzuki coupling of imidazo[4,5-b]pyridines.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of nitrile-containing imidazo[4,5-b]pyridines.

Issue 1: Significant Formation of Amide or Carboxylic Acid Byproduct

Observation: LCMS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the hydrolyzed nitrile (amide or carboxylic acid).

Root Cause Analysis and Solutions:

The hydrolysis of the nitrile group is often promoted by the presence of water in combination with a strong base and elevated temperatures. The palladium catalyst itself can also facilitate this transformation. The imidazo[4,5-b]pyridine core, being electron-deficient and containing multiple nitrogen atoms, can further complicate the reaction through catalyst inhibition.

Troubleshooting Workflow:

cluster_step1 Base and Water Content cluster_step2 Reaction Temperature cluster_step3 Solvent System cluster_step4 Catalyst and Ligand start High Nitrile Hydrolysis Observed step1 Step 1: Evaluate Base and Water Content start->step1 step2 Step 2: Lower Reaction Temperature step1->step2 If hydrolysis persists step3 Step 3: Screen Solvents step2->step3 If hydrolysis persists or reaction is too slow step4 Step 4: Change Catalyst/Ligand System step3->step4 If hydrolysis persists end_success Hydrolysis Minimized step4->end_success If successful end_fail Issue Persists: Contact Technical Support step4->end_fail If unsuccessful s1_sol1 Switch to a milder base: K₂CO₃ or KF instead of K₃PO₄ or Cs₂CO₃. s1_sol2 Use anhydrous conditions: - Dry solvents thoroughly. - Use an anhydrous base. s2_sol1 Decrease temperature in 10°C increments. (e.g., from 100°C to 90°C, then 80°C). s2_sol2 Consider microwave irradiation for shorter reaction times at a controlled temperature. s3_sol1 Switch to a less polar aprotic solvent system. (e.g., Toluene or Dioxane instead of DMF). s3_sol2 If using aqueous conditions, minimize the amount of water (e.g., 10:1 organic:water). s4_sol1 Use a catalyst system known for mild conditions. (e.g., Buchwald precatalysts with SPhos or XPhos). s4_sol2 Increase ligand to metal ratio to stabilize the catalyst and potentially accelerate C-C coupling.

Caption: Troubleshooting workflow for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrile group hydrolyzing during the Suzuki coupling?

A1: Nitrile hydrolysis under Suzuki conditions is typically a base-mediated process that is accelerated by high temperatures and the presence of water. The palladium catalyst itself can also catalyze the hydration of nitriles to amides.[1][2] The electron-withdrawing nature of the nitrile group can make the carbon atom more susceptible to nucleophilic attack by water or hydroxide ions.

Q2: Can I run the reaction under completely anhydrous conditions to prevent hydrolysis?

A2: Yes, employing anhydrous conditions is a highly recommended strategy.[3] This involves using thoroughly dried solvents (e.g., anhydrous dioxane or toluene) and an anhydrous base (e.g., finely powdered, dried K₃PO₄ or K₂CO₃). However, be aware that some Suzuki coupling mechanisms benefit from the presence of a small amount of water to facilitate the formation of the active boronate species. If you observe a sluggish reaction under strictly anhydrous conditions, a carefully controlled amount of water can be added.[4]

Q3: Which base is best to avoid nitrile hydrolysis?

A3: Milder bases are generally preferred. While strong bases like Cs₂CO₃ and K₃PO₄ can be very effective for the Suzuki coupling itself, they are also more likely to promote nitrile hydrolysis.[5][6] It is advisable to start with a weaker base like K₂CO₃ or even KF and screen for the optimal balance between coupling efficiency and nitrile stability.[3][7]

Q4: My reaction is very slow at lower temperatures, but I get hydrolysis when I heat it. What should I do?

A4: This is a common challenge. Here are a few strategies to consider:

  • Catalyst and Ligand Choice: Switch to a more active catalyst system that operates at lower temperatures. Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding palladium precatalysts are known for their high activity and can often facilitate coupling at lower temperatures (e.g., 60-80 °C).[6]

  • Microwave Chemistry: Microwave-assisted synthesis can be very effective as it allows for rapid heating to the desired temperature, potentially reducing the overall reaction time and minimizing the time the nitrile group is exposed to harsh conditions.[8]

  • Boronic Ester: Consider using a more reactive boronic acid derivative, such as a boronate ester (e.g., pinacol ester), which can sometimes lead to faster transmetalation and allow for lower reaction temperatures.[3]

Q5: Does the position of the nitrile group on the imidazo[4,5-b]pyridine ring matter?

A5: Yes, the electronic environment of the nitrile group is important. A nitrile group on an electron-deficient ring system, such as the imidazo[4,5-b]pyridine core, may be more susceptible to hydrolysis. The relative position to other substituents can further influence its reactivity.

Data Presentation

The following table summarizes the effect of different bases on the Suzuki coupling of various nitrogen-containing heterocycles. While not all examples involve a nitrile group, the data provides a useful comparison of base strength and its impact on reaction efficiency, which can be extrapolated to the problem of nitrile hydrolysis.

EntryAryl HalideBoronic AcidBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidK₂CO₃ (2.0)Toluene/H₂O1001685[1]
22-BromopyridinePhenylboronic acidCs₂CO₃ (2.0)Dioxane1001292[7]
33-Chloroindazole5-Indoleboronic acidK₃PO₄ (2.0)Dioxane/H₂O1001580[6]
42-ChloropyridinePhenylboronic acidK₃PO₄ (1.5)Toluene110298[9]
5Aryl ChlorideArylboronic acidK₂CO₃ (4.5)THFRT1296[10]

This table is for illustrative purposes. Yields are for the desired coupled product; the extent of side reactions like nitrile hydrolysis is often not reported and is substrate-dependent.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of a nitrile-containing imidazo[4,5-b]pyridine, designed to minimize hydrolysis. This protocol should be optimized for each specific substrate.

Protocol: Low-Temperature Suzuki Coupling to Minimize Nitrile Hydrolysis

Materials:

  • 6-Bromo-imidazo[4,5-b]pyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a Buchwald precatalyst like SPhos G3, 1-2 mol%)

  • Base (e.g., K₂CO₃, dried, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the 6-bromo-imidazo[4,5-b]pyridine-2-carbonitrile, arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If using a solid catalyst, add it at this stage. If using a solution, add it via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the disappearance of the starting material and the appearance of the product mass, while also monitoring for the mass of the hydrolyzed amide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Workflow Diagram:

reagents 1. Combine solid reagents: - Imidazopyridine-nitrile - Boronic Acid - Base inert 2. Establish Inert Atmosphere (Vacuum/Argon cycles) reagents->inert add 3. Add Degassed Solvent and Catalyst inert->add heat 4. Heat Reaction (e.g., 80°C) add->heat monitor 5. Monitor by LCMS/TLC heat->monitor monitor->heat Continue if incomplete workup 6. Aqueous Workup monitor->workup If complete purify 7. Column Chromatography workup->purify product Purified Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde or a benzaldehyde equivalent.[1][2] This reaction is typically carried out at elevated temperatures and can be promoted by an oxidizing agent to facilitate the cyclization and aromatization to the imidazopyridine core.[1] Variations of this method include using different solvents and catalysts to optimize the yield and purity.[2][3]

Q2: What are the critical starting materials for this synthesis, and are there any specific considerations for their quality at scale?

A2: The key starting materials are 5-bromo-2,3-diaminopyridine and benzaldehyde. For large-scale synthesis, it is crucial to ensure the high purity of both reactants. Impurities in the 5-bromo-2,3-diaminopyridine can lead to the formation of side products that are difficult to remove. The purity of benzaldehyde is also important, as oxidation to benzoic acid can affect the reaction. It is recommended to use freshly distilled or high-purity benzaldehyde for optimal results.

Q3: What are the common side reactions and by-products to be aware of during the synthesis and scale-up?

A3: A common challenge is the formation of regioisomers if substituted diaminopyridines are used.[2] In the synthesis of the target molecule, incomplete oxidation can lead to the corresponding imidazoline intermediate. Over-oxidation or side reactions involving the starting materials can also occur, leading to a complex impurity profile. During workup and purification, degradation of the product can be a concern if exposed to harsh acidic or basic conditions for extended periods.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: At the laboratory scale, column chromatography on silica gel is a common purification method.[4] For scaling up, crystallization is the preferred method for purification.[2] A careful selection of the crystallization solvent system is critical to ensure high purity and yield. Slurry washing of the crude solid with appropriate solvents can also be an effective method to remove impurities before final crystallization.

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

A5: Yes, several safety aspects should be considered. The reaction is often run at high temperatures, so proper heat management is crucial to avoid runaway reactions. When using oxidizing agents, their addition rate and the reaction temperature must be carefully controlled. 5-bromo-2,3-diaminopyridine and the final product are nitrogen-containing heterocyclic compounds, and their toxicological properties should be handled with appropriate personal protective equipment (PPE). A thorough safety assessment should be conducted before performing the synthesis at a larger scale.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress by TLC or HPLC. Consider extending the reaction time or increasing the temperature.[2]
Suboptimal reaction conditions.Experiment with different solvents (e.g., ethanol, acetic acid, nitrobenzene), catalysts (e.g., acid catalysts), and oxidizing agents (e.g., p-benzoquinone, air).[1][2]
Degradation of starting materials or product.Ensure the use of high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen) if the materials are sensitive to air.[2]
Difficult Purification Presence of closely related impurities.Optimize the reaction conditions to minimize the formation of by-products.
Oiling out during crystallization.Screen for suitable anti-solvents and control the rate of addition and temperature during crystallization.
Poor crystal form.Experiment with different crystallization solvents and conditions (e.g., cooling rate, agitation) to obtain a more easily filterable solid.
Formation of Regioisomers (with substituted analogs) Lack of regioselectivity in the cyclization step.Modify the substituents on the diaminopyridine or the aldehyde to influence the regioselectivity.[2] In some cases, a directed synthesis approach may be necessary.
Scale-up Issues Poor heat transfer in a large reactor.Use a jacketed reactor with efficient stirring to ensure uniform temperature distribution. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually.
Inefficient mixing.Ensure adequate agitation to keep solids suspended and reactants well-mixed. The choice of impeller and stirring speed is critical at a larger scale.
Product isolation challenges.Optimize the filtration and drying conditions for the larger batch size. Ensure the chosen filter and dryer are suitable for the scale and the product's physical properties.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound and Analogs

Starting MaterialsOxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2,3-diaminopyridine, Benzaldehydep-BenzoquinoneAbsolute EthanolReflux2446[1][5]
5-bromo-N²-methylpyridine-2,3-diamine, Benzaldehydep-BenzoquinoneAbsolute EthanolReflux482[5]
2,3-diaminopyridine, Substituted Aryl AldehydesAirWaterThermal-83-87[3]
5-Bromopyridine-2,3-diamine, Aromatic Carboxylic AcidsP₂O₅, Methanesulfonic acid-100473-80[6]
2,3-diaminopyridine, BenzaldehydesNa₂S₂O₅----[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is based on the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.[1][5]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • p-Benzoquinone

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyridine (1.00 g, 5.32 mmol) in absolute ethanol (30 mL), add benzaldehyde (0.54 mL, 5.32 mmol) and p-benzoquinone (0.58 g, 5.32 mmol).

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to the cooled mixture to precipitate the product.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the solid to obtain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a brown powder. (Yield: 46%)[1][5]

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine Reaction Reaction 5-bromo-2,3-diaminopyridine->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Condensation Oxidation Oxidation Intermediate->Oxidation Oxidative Aromatization Product This compound Oxidation->Product

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Starting Materials, Solvent) Start->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Crude_Isolation Crude Product Isolation (Evaporation) Workup->Crude_Isolation Purification Purification (Crystallization/Chromatography) Crude_Isolation->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Guide Problem Low Yield? Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Yes Scale_Up_Problem Scale-up Issues? Problem->Scale_Up_Problem No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Yes Impurity_Issue High Impurity? Incomplete_Reaction->Impurity_Issue No Optimize_Workup Optimize Workup & Purification Impurity_Issue->Optimize_Workup Yes Heat_Transfer_Issue Heat Transfer Problem? Scale_Up_Problem->Heat_Transfer_Issue Yes Improve_Mixing Improve Reactor Mixing Heat_Transfer_Issue->Improve_Mixing No Check_Equipment Review Reactor Design Heat_Transfer_Issue->Check_Equipment Yes

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Guide to the Antiproliferative Activity of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine have emerged as a promising class of compounds in anticancer research, demonstrating significant antiproliferative activities against a range of human cancer cell lines. This guide provides a comparative analysis of these derivatives, supported by experimental data from various studies, to assist researchers and drug development professionals in evaluating their therapeutic potential.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of key derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX) MCF-7 (Breast Adenocarcinoma)0.85[1]
HCT116 (Colon Carcinoma)1.05[1]
Imidazo[4,5-b]pyridine Derivative (Compound VIII) MCF-7 (Breast Adenocarcinoma)0.92[1]
HCT116 (Colon Carcinoma)1.12[1]
Compound 3h MCF-7 (Breast Cancer)Prominent Activity[2]
BT-474 (Breast Cancer)Prominent Activity[2]
Compound 3j MCF-7 (Breast Cancer)Prominent Activity[2]
BT-474 (Breast Cancer)Prominent Activity[2]
Bromo-substituted imidazo[4,5-b]pyridine 8 (with 4-cyanophenyl group) HeLa (Cervical Cancer)1.8 - 3.2[3]
SW620 (Colon Adenocarcinoma)1.8 - 3.2[3]
HepG2 (Hepatocellular Carcinoma)1.8 - 3.2[3]
p-hydroxy substituted derivative 13 Capan-1 (Pancreatic Adenocarcinoma)1.50 - 1.87[4]
HL-60 (Promyelocytic Leukemia)1.50 - 1.87[4]
Z-1321.50 - 1.87[4]
N-methyl p-hydroxy substituted derivative 19 Capan-1 (Pancreatic Adenocarcinoma)1.45 - 1.90[4]
LN-229 (Glioblastoma)1.45 - 1.90[4]
DND-41 (T-cell Acute Lymphoblastic Leukemia)1.45 - 1.90[4]
K-562 (Chronic Myelogenous Leukemia)1.45 - 1.90[4]
Z-138 (Mantle Cell Lymphoma)1.45 - 1.90[4]
Compound 11 (3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydroimidazo[4,5-b]pyridin-2-one) Various Human Cancer Cell Lines< 4 µg/mL[5]

Note: "Prominent Activity" indicates that the source highlighted the compound's effectiveness without providing specific IC50 values.

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds involves a series of well-established in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Western Blotting

This technique is employed to detect specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds.

  • Protein Extraction: Cells are treated with the test compounds, and then lysed to release their protein content. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: The protein lysates are separated by size through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the imidazo[4,5-b]pyridine derivative at its IC50 concentration for a set time (e.g., 48 hours). Both adherent and floating cells are then collected.[1]

  • Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).[1]

  • Resuspension and Staining: The cell pellet is resuspended in Annexin V binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI).[1]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Antiproliferative Activity Assessment

The following diagram illustrates the general workflow for evaluating the anticancer properties of the this compound derivatives.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies start Cancer Cell Culture treatment Treatment with Imidazo[4,5-b]pyridine Derivatives start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blotting treatment->western ic50 Determine IC50 Values viability->ic50 ic50->apoptosis pathway Identify Affected Signaling Pathways apoptosis->pathway western->pathway

General workflow for assessing antiproliferative activity.
Inhibition of the CDK9 Signaling Pathway

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] The inhibition of the CDK9/Cyclin T complex by these compounds prevents the phosphorylation of RNA Polymerase II, which is crucial for transcriptional elongation. This leads to a reduction in the transcription of anti-apoptotic proteins like Mcl-1, ultimately triggering the intrinsic apoptotic pathway in cancer cells.[1]

G cluster_pathway CDK9 Signaling Pathway in Cancer Cells cluster_inhibition Mechanism of Action CDK9_CyclinT CDK9/Cyclin T Complex RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription Transcriptional Elongation RNA_Pol_II->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Cell_Survival Cancer Cell Survival Anti_Apoptotic->Cell_Survival Promotes Inhibitor 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9_CyclinT Inhibition

Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine derivatives.

References

A Comparative Guide to Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Aurora kinase inhibitor CCT137690, a derivative of the 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine scaffold, with other prominent Aurora kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Aurora Kinases and Their Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. The three mammalian isoforms, Aurora A, B, and C, are key orchestrators of cell division, and their overexpression is frequently associated with various cancers. This has made them attractive targets for the development of anticancer therapies. A variety of small molecule inhibitors have been developed to target these kinases, ranging from selective inhibitors of a single isoform to pan-inhibitors that target multiple family members.

Comparative Analysis of Aurora Kinase Inhibitors

This section provides a quantitative comparison of the inhibitory activities of CCT137690 and other well-characterized Aurora kinase inhibitors, including Alisertib (MLN8237), Barasertib (AZD1152-HQPA), Danusertib (PHA-739358), and Tozasertib (VX-680/MK-0457).

Table 1: In Vitro Inhibitory Activity (IC50) of Aurora Kinase Inhibitors
InhibitorTarget ScaffoldAurora A (nM)Aurora B (nM)Aurora C (nM)Reference
CCT137690 Imidazo[4,5-b]pyridine152519[1]
Alisertib (MLN8237) Pyrimidine1.2396.5-
Barasertib (AZD1152-HQPA) Quinazoline>1000x selectivity for B over A0.37-
Danusertib (PHA-739358) Pyrazole137961
Tozasertib (VX-680/MK-0457) Aminopyrazole0.6184.6

Note: IC50 values can vary between different assay conditions. The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the context of Aurora kinase inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_AuroraA Aurora A cluster_AuroraB Aurora B G2 G2 Phase Prophase Prophase G2->Prophase AuroraA Aurora A Metaphase Metaphase Prophase->Metaphase Prophase->AuroraA AuroraB Aurora B Prophase->AuroraB Anaphase Anaphase Metaphase->Anaphase Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Condensation & Segregation Spindle_Checkpoint Spindle Assembly Checkpoint Cytokinesis_B Cytokinesis AuroraB->Chromosome AuroraB->Spindle_Checkpoint AuroraB->Cytokinesis_B

Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow cluster_workflow Workflow for Aurora Kinase Inhibitor Evaluation Start Compound Synthesis (e.g., Imidazo[4,5-b]pyridine derivatives) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 values Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Western Blot) Biochemical_Assay->Cell_Based_Assay In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo End Lead Optimization In_Vivo->End

Typical Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.

Biochemical Aurora Kinase Inhibition Assay (Luminescence-based)

This assay determines the in vitro potency of an inhibitor against purified Aurora kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant Aurora A, B, or C kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a 384-well plate, add the test inhibitor dilutions.

  • Add the Aurora kinase enzyme to each well (except for no-enzyme controls).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Aurora Kinase Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block Aurora kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate, such as Histone H3 at Serine 10 (a marker for Aurora B activity).

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).

  • Lyse the cells using lysis buffer and collect the total cell lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of Histone H3 phosphorylation.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent Aurora kinase inhibitors. Its derivative, CCT137690, demonstrates effective pan-Aurora kinase inhibition with nanomolar potency. When compared to other well-known inhibitors, CCT137690 shows a balanced inhibitory profile against Aurora A, B, and C. In contrast, inhibitors like Alisertib are highly selective for Aurora A, while Barasertib is highly selective for Aurora B. The choice of inhibitor will ultimately depend on the specific research question or therapeutic strategy, whether it requires selective inhibition of a particular isoform or broader inhibition of the Aurora kinase family. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel Aurora kinase inhibitors.

References

Validating the Kinase Inhibitory Potential of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory effects of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and its close analog, CCT137690. Due to the limited publicly available direct kinase inhibition data for this compound, this guide leverages data from its structurally similar and potent derivative, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690), to infer its potential activity against key cancer-related kinases.[1][2] The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors.[3][4]

This guide compares the inhibitory profile of the imidazo[4,5-b]pyridine scaffold with established kinase inhibitors targeting Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9). All quantitative data is presented in structured tables, and detailed experimental protocols for the key assays are provided. Visual diagrams generated using Graphviz are included to illustrate relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibition

The imidazo[4,5-b]pyridine series of compounds has demonstrated potent inhibitory activity against Aurora kinases and FLT3.[1][2][4] The data presented below for the this compound analog, CCT137690, highlights its nanomolar efficacy against these targets. For comparison, data for well-characterized inhibitors of Aurora kinases (Alisertib, Barasertib), FLT3 (Quizartinib), and CDK9 (Flavopiridol) are also included.

Table 1: Biochemical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
CCT137690 (Analog of this compound) Aurora A 15 [1]
Aurora B 25 [1]
Aurora C 19 [1]
FLT3 2.5 [2]
Alisertib (MLN8237)Aurora A1.2[5][6]
Aurora B396.5[5][6]
Barasertib (AZD1152-HQPA)Aurora A1400[7]
Aurora B0.37[8][9]
Quizartinib (AC220)FLT30.56[10]
FlavopiridolCDK920[11]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineCancer TypeGI50 (µM)
CCT137690 (Analog of this compound) HCT116 Colon Carcinoma 0.005 - 0.47 (range across various cell lines) [2]
SW620 Colon Carcinoma Inhibited tumor growth in xenografts [1]
MV4-11 (FLT3-ITD positive) Acute Myeloid Leukemia Not explicitly stated, but potent inhibition of FLT3 suggests activity
Alisertib (MLN8237)HCT116Colon Carcinoma0.015 - 0.469 (range across various cell lines)[12]
Quizartinib (AC220)MV4-11 (FLT3-ITD positive)Acute Myeloid Leukemia0.0004[13]
FlavopiridolHCT116Colon Carcinoma0.04 - 0.213 (range across various cell lines and time points)[11]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the validation and comparison of inhibitor performance.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method for quantifying the activity of a broad range of purified kinases by measuring the amount of ADP produced during the kinase reaction.[14][15][16][17]

Experimental Workflow:

reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate_setup Set up Kinase Reaction in Plate (Add Kinase, Substrate, and Inhibitor) reagents->plate_setup initiate Initiate Reaction (Add ATP) plate_setup->initiate incubate_kinase Incubate at 30°C initiate->incubate_kinase stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_kinase->stop_deplete incubate_adp Incubate at RT (40 min) stop_deplete->incubate_adp convert_detect Convert ADP to ATP & Detect (Add Kinase Detection Reagent) incubate_adp->convert_detect incubate_detect Incubate at RT (30-60 min) convert_detect->incubate_detect read Read Luminescence incubate_detect->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Procedure:

  • Reagent Preparation: All reagents, including the recombinant kinase (e.g., Aurora A, FLT3), a suitable substrate (e.g., Kemptide for Aurora A, AXLtide for FLT3), ATP, and the test inhibitor (this compound or its analogs) are prepared in a kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3] Serial dilutions of the inhibitor are prepared, ensuring the final DMSO concentration remains below 1%.

  • Kinase Reaction: The kinase, substrate, and inhibitor are added to the wells of a microplate. The reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near its Km value for the specific kinase to ensure accurate IC50 determination. The plate is then incubated at 30°C for a predetermined time (e.g., 60 minutes).[18]

  • Signal Detection: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. Following a 40-minute incubation at room temperature, Kinase Detection Reagent is added to convert the ADP generated to ATP and to provide the necessary components (luciferase/luciferin) for a luminescent signal.[16] After a final incubation of 30-60 minutes at room temperature, the luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT or SRB Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Experimental Workflow:

seed Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Inhibitor seed->treat incubate Incubate for a Defined Period (e.g., 72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate to Allow for Color Development add_reagent->incubate_reagent read Read Absorbance/Fluorescence incubate_reagent->read analyze Analyze Data (Calculate GI50) read->analyze

Caption: General workflow for a cell proliferation assay.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MV4-11) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect on cell proliferation.[18]

  • Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B), is added to each well.[19] After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The absorbance/fluorescence values are proportional to the number of viable cells. The percentage of growth inhibition is calculated for each concentration relative to the vehicle-treated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

Signaling Pathway Context

The kinases targeted by the imidazo[4,5-b]pyridine scaffold are critical regulators of cell cycle progression and proliferation, making them attractive targets for cancer therapy.

cluster_aurora Aurora Kinase Signaling cluster_flt3 FLT3 Signaling cluster_cdk9 CDK9 Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B CPC Chromosomal Passenger Complex AuroraB->CPC Chromosome Chromosome Segregation & Cytokinesis CPC->Chromosome FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Transcription Transcriptional Elongation (e.g., MYC, MCL-1) RNAPII->Transcription Inhibitor 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine (and Analogs) Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->FLT3 Inhibitor->CDK9 Potential

Caption: Key signaling pathways potentially targeted by this compound.

Conclusion

The available data on CCT137690, a close analog of this compound, strongly suggests that this chemical scaffold possesses potent kinase inhibitory activity, particularly against Aurora kinases and FLT3. The nanomolar IC50 values and effective inhibition of cancer cell proliferation highlight its therapeutic potential. Further direct biochemical and cellular assays on this compound are warranted to definitively characterize its inhibitory profile and selectivity. This comparative guide provides a framework for such validation studies and positions this compound and its derivatives as promising candidates for further investigation in oncology drug discovery.

References

Structure-Activity Relationship of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and antimicrobial properties. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key concepts.

Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core structure. Modifications at the N1 and N3 positions of the imidazole ring, as well as substitutions on the 2-phenyl ring and the 6-position of the pyridine ring, have been extensively explored to optimize potency and selectivity.

Anticancer Activity

A significant body of research has focused on the development of these analogs as inhibitors of protein kinases, such as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer cells.[1][2] The SAR studies reveal several key trends:

  • Substitution at the 7-position: The introduction of a 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine core has been shown to yield potent Aurora kinase inhibitors.[1][2]

  • Modifications of the 2-phenyl ring: Substitutions on the phenyl ring at the 2-position significantly impact activity. For instance, a 4-(4-methylpiperazin-1-yl)phenyl group has been identified as a key feature in potent Aurora kinase inhibitors.[1][2] Further optimization of this moiety by incorporating solubilizing groups has led to the identification of orally bioavailable preclinical candidates.[1][2]

  • N-methylation: N-methylation of the imidazo[4,5-b]pyridine core can influence antiproliferative activity. For example, an N-methyl substituted derivative with a hydroxyl group showed pronounced antiproliferative activity against a panel of cancer cell lines.[3][4]

  • Substituents at the para-position of the 6-phenyl group: In a series of 2,6-disubstituted imidazo[4,5-b]pyridines, a hydroxyl group at the para-position of the 6-phenyl substituent resulted in strong antiproliferative activity.[3][4]

The following table summarizes the in vitro anticancer activity of selected this compound analogs.

CompoundR1R2 (at 2-phenyl)R6Target/Cell LineIC50 (µM)Reference
CCT137690 (51) H4-(4-methylpiperazin-1-yl)6-bromo, 7-(piperazin-1-ylmethyl)-5-methylisoxazoleAurora-A0.015[1][2]
Aurora-B0.025[1][2]
Aurora-C0.019[1][2]
Compound 19 CH3H4-hydroxyphenylCapan-1, LN-229, DND-41, K-562, Z-1381.45-1.90[3][4]
Compound 13 HH4-hydroxyphenylVarious cancer cell lines1.45-4.25[3][4]
Compound 8 H4-cyano6-bromoHeLa, SW620, HepG21.8-3.2[5]
Compound 10 H4-amidinophenyl6-bromoSW620 (colon carcinoma)0.4[5]
Compound 14 H4-(4,5-dihydro-1H-imidazol-2-yl)phenyl6-bromoSW620 (colon carcinoma)0.7[5]
Antimicrobial and Antiviral Activity

The this compound scaffold has also been investigated for its antimicrobial and antiviral potential.

  • Antibacterial Activity: While many derivatives show limited antibacterial activity, compound 14 , featuring a 2-imidazolinyl amidino group, displayed moderate activity against E. coli.[5]

  • Antiviral Activity: The parent compound, this compound (7 ), and its para-cyano substituted derivative (17 ) have shown selective, albeit moderate, activity against the respiratory syncytial virus (RSV).[5]

CompoundR1R2 (at 2-phenyl)R6TargetMIC/EC50 (µM)Reference
Compound 14 H4-(4,5-dihydro-1H-imidazol-2-yl)phenyl6-bromoE. coli32 (MIC)[5]
Compound 7 HH6-bromoRSV21 (EC50)[5]
Compound 17 H4-cyano6-bromoRSV58 (EC50)[5]

Experimental Protocols

The synthesis and biological evaluation of these compounds follow established methodologies in medicinal chemistry.

General Synthesis of the this compound core

The core scaffold is typically synthesized through the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde or a substituted benzaldehyde.[3][4]

Procedure:

  • Equimolar amounts of 5-bromo-2,3-diaminopyridine, the desired benzaldehyde, and an oxidizing agent (e.g., p-benzoquinone or Na2S2O5) are refluxed in a suitable solvent such as absolute ethanol or DMSO.[3][4][5]

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a solvent like diethyl ether to afford the this compound analog.[3][4]

  • Further modifications, such as N-alkylation, can be carried out by reacting the core structure with an appropriate alkyl halide in the presence of a base.[5][6]

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using a sulforhodamine B (SRB) or MTT assay against a panel of human cancer cell lines.

Procedure (SRB Assay):

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural modifications and their impact on the biological activity of the this compound scaffold.

SAR_of_6_bromo_2_phenyl_1H_imidazo_4_5_b_pyridine_analogs cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Core This compound N1-H C2-Phenyl N3-H C6-Br C7-H N1_Sub N1-Alkylation (e.g., -CH3) Core:n1->N1_Sub Influences antiproliferative activity C2_Sub 2-Phenyl Substitutions - 4-(4-methylpiperazin-1-yl) - 4-cyano - 4-amidino Core:c2->C2_Sub Crucial for kinase inhibition and antiproliferative potency C6_Sub C6-Aryl Substitutions (via Suzuki Coupling) - 4-hydroxyphenyl Core:c6->C6_Sub Enhances antiproliferative activity C7_Sub C7-Substitutions - 1-benzylpiperazinyl Core:c7->C7_Sub Key for potent Aurora Kinase inhibition Anticancer Anticancer Activity - Aurora Kinase Inhibition - Antiproliferative N1_Sub->Anticancer C2_Sub->Anticancer Antimicrobial Antimicrobial/Antiviral - Antibacterial (E. coli) - Antiviral (RSV) C2_Sub->Antimicrobial C6_Sub->Anticancer C7_Sub->Anticancer

Caption: Key SAR points for this compound analogs.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (5-bromo-2,3-diaminopyridine, Substituted Benzaldehydes) Condensation Condensation Reaction Start->Condensation Core_Formation Formation of Core Scaffold Condensation->Core_Formation Modification Further Modifications (e.g., Suzuki Coupling, Alkylation) Core_Formation->Modification Purification Purification & Characterization (Chromatography, NMR, MS) Modification->Purification Screening In Vitro Screening (e.g., Antiproliferative Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Modification Iterative Design In_Vivo In Vivo Studies (if applicable) Lead_Opt->In_Vivo

References

The Double-Edged Sword: Unraveling the In Vitro and In Vivo Efficacy of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous journey of balancing potent cellular activity with real-world effectiveness and safety. In this context, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines in laboratory settings. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, supported by available experimental data, detailed methodologies, and visual representations of their potential mechanisms of action.

The core structure of this compound has been a focal point of medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets. Modifications to this scaffold have yielded a plethora of derivatives with a wide spectrum of biological activities, most notably antiproliferative and antimicrobial effects.

In Vitro Efficacy: A Tale of Potent Cytotoxicity

The primary evidence for the anti-cancer potential of this compound derivatives stems from extensive in vitro studies. These compounds have consistently demonstrated the ability to inhibit the growth of and induce cell death in a range of human cancer cell lines.

Antiproliferative Activity

A significant body of research has focused on the antiproliferative effects of these derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, have been determined for several derivatives, showcasing their efficacy, often in the sub-micromolar to low micromolar range.

One study highlighted a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group at the 2-position, which potently inhibited the proliferation of three different cancer cell lines with IC₅₀ values ranging from 1.8 to 3.2 μM[1][2]. Further modifications, such as the introduction of amidino groups, have led to even more potent compounds. For instance, a bromo-substituted derivative with an unsubstituted amidino group and another with a 2-imidazolinyl group at the phenyl ring showed inhibitory activity at sub-micromolar concentrations against colon carcinoma (SW620) cells, with IC₅₀ values of 0.4 and 0.7 µM, respectively[3].

In another study, p-hydroxy substituted derivatives of 2,6-diphenyl substituted imidazo[4,5-b]pyridines displayed strong antiproliferative activity against most of the tested cell lines, with IC₅₀ values ranging from 1.45 to 4.25 μM[4][5]. The N-methyl derivative of this series proved to be the most active[4][5].

Here is a summary of the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines:

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridineHeLa, SW620, PC31.8 - 3.2[1][2]
Bromo-substituted derivative with unsubstituted amidino groupSW620 (Colon Carcinoma)0.4[3]
Bromo-substituted derivative with 2-imidazolinyl groupSW620 (Colon Carcinoma)0.7[3]
p-hydroxy substituted 2,6-diphenyl imidazo[4,5-b]pyridine (Derivative 13)Capan-1, HL-60, Z-1321.50 - 1.87[4]
N-methyl p-hydroxy substituted 2,6-diphenyl imidazo[4,5-b]pyridine (Derivative 19)Various1.45 - 4.25[4][5]

In Vivo Efficacy: The Challenge of Translating Cellular Potency

While the in vitro data is compelling, the true test of any potential therapeutic agent lies in its performance within a living organism. Unfortunately, publicly available in vivo efficacy data for the core this compound structure and its simpler derivatives is currently limited.

However, a more complex derivative, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (compound 51, CCT137690), has shown promising results in a preclinical setting. In a study using a SW620 colon carcinoma xenograft model in mice, oral administration of this compound led to the inhibition of tumor growth without observable toxicities, as indicated by the absence of body weight loss[6]. This finding is a crucial proof-of-concept, suggesting that the imidazo[4,5-b]pyridine scaffold can be developed into orally bioavailable drugs with in vivo anti-tumor activity.

The lack of extensive in vivo data for the simpler 6-bromo-2-phenyl derivatives highlights a critical gap in the research and underscores the challenges of drug development. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target toxicities can significantly impact a compound's efficacy and safety in vivo.

Unraveling the Mechanism of Action: Targeting Key Cellular Pathways

The potent antiproliferative effects of this compound derivatives are attributed to their ability to interfere with crucial cellular processes, primarily by inhibiting key enzymes involved in cell cycle regulation and proliferation.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[1][7][8][9][10]. CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a vital role in the regulation of gene transcription. By inhibiting CDK9, these compounds can disrupt the transcription of anti-apoptotic proteins and oncogenes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the simplified signaling pathway of CDK9 inhibition.

CDK9_Inhibition_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Cellular Machinery Derivative 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Derivative CDK9 CDK9/ Cyclin T1 Derivative->CDK9 Inhibition RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation & Activation Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNA_Pol_II->Transcription Cell_Survival Cancer Cell Survival Transcription->Cell_Survival

Caption: Inhibition of the CDK9 signaling pathway by this compound derivatives.

Inhibition of Aurora Kinases

Another critical target of some imidazo[4,5-b]pyridine derivatives is the family of Aurora kinases (A, B, and C)[6][11]. These serine/threonine kinases are key regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, and cytokinesis. Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive therapeutic targets. Inhibition of these kinases by the imidazo[4,5-b]pyridine derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells. The aforementioned compound 51 (CCT137690) is a potent inhibitor of Aurora kinases A, B, and C with IC₅₀ values of 0.015 µM, 0.025 µM, and 0.019 µM, respectively[6].

The following diagram depicts the role of Aurora kinases in mitosis and their inhibition.

Aurora_Kinase_Inhibition cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Mitotic Progression Derivative Imidazo[4,5-b]pyridine Derivative Aurora_Kinases Aurora Kinases (A, B, C) Derivative->Aurora_Kinases Inhibition Apoptosis Apoptosis Derivative->Apoptosis Mitotic_Events Proper Mitotic Events (Spindle Assembly, Cytokinesis) Aurora_Kinases->Mitotic_Events Regulation Cell_Division Successful Cell Division Mitotic_Events->Cell_Division

Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives disrupts mitosis, leading to apoptosis.

Tubulin Polymerization Inhibition

Some imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to exert their anticancer effects by inhibiting tubulin polymerization[2][12][13]. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with the dynamics of microtubule assembly, these compounds can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

This diagram illustrates the workflow for assessing tubulin polymerization inhibition.

Tubulin_Polymerization_Workflow cluster_0 Experimental Setup cluster_1 Assay cluster_2 Outcome Tubulin Purified Tubulin Incubation Incubation at 37°C Tubulin->Incubation Derivative Imidazo[4,5-b]pyridine Derivative Derivative->Incubation GTP GTP GTP->Incubation Buffer Polymerization Buffer Buffer->Incubation Measurement Measure Absorbance (340 nm) over time Incubation->Measurement Polymerization Tubulin Polymerization (Increased Absorbance) Measurement->Polymerization Control Inhibition Inhibition of Polymerization (Reduced Absorbance) Measurement->Inhibition With Derivative

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following are generalized protocols for the key assays mentioned.

In Vitro Antiproliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (for CDK9 and Aurora Kinases)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., CDK9/Cyclin T1 or Aurora A), a specific substrate peptide, and ATP.

  • Compound Addition: Add the this compound derivatives at various concentrations.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a polymerization buffer in a cuvette.

  • Compound Addition: Add the test compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is directly proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a promising class of anti-cancer agents with potent in vitro activity against a range of cancer cell lines. Their mechanisms of action, which involve the inhibition of key cellular regulators like CDK9 and Aurora kinases, as well as tubulin polymerization, provide a solid rationale for their observed cytotoxicity.

However, the critical gap in in vivo efficacy and pharmacokinetic data for the simpler derivatives needs to be addressed. Future research should focus on:

  • Systematic in vivo studies: Evaluating the efficacy, toxicity, and pharmacokinetic profiles of the most potent in vitro candidates in relevant animal models.

  • Structure-Activity Relationship (SAR) studies: Further optimizing the core structure to enhance potency, selectivity, and drug-like properties.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular interactions with their targets and the downstream cellular consequences.

By bridging the gap between cellular potency and organismal efficacy, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective cancer therapies.

References

A Comparative Guide to the Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key scaffold in the development of therapeutic agents, exhibiting a range of biological activities. Its structural similarity to purines allows it to interact with various biological targets. Efficient and scalable synthesis of this molecule is crucial for further drug discovery and development efforts. This guide compares the most common synthetic methodologies, focusing on reaction efficiency, conditions, and overall yield.

Overview of Synthetic Strategies

The primary and most widely adopted approach for the synthesis of this compound involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde or a benzaldehyde equivalent. Variations of this method employ different catalysts, oxidants, and reaction conditions, including both conventional heating and microwave irradiation, which can significantly impact reaction times and yields.

Synthesis_Overview cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product 5-bromopyridine-2,3-diamine 5-bromopyridine-2,3-diamine Method_A Route A: Conventional Heating 5-bromopyridine-2,3-diamine->Method_A Method_B Route B: Microwave-Assisted Synthesis 5-bromopyridine-2,3-diamine->Method_B Benzaldehyde Benzaldehyde Benzaldehyde->Method_A Benzaldehyde->Method_B Product 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Method_A->Product Method_B->Product

Caption: Overview of synthetic approaches to this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to this compound, providing a clear comparison of their performance.

RouteMethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
A1Conventional Heatingp-BenzoquinoneEthanolReflux2446[1]
A2Conventional HeatingNa₂S₂O₅DMSONot specifiedNot specified91.4[2]
A3Conventional HeatingEaton's ReagentNot specifiedRefluxNot specified~70-80[3]
B1Microwave-Assisted SynthesisNone specifiedDMFNot specified< 1High[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route A1: Conventional Synthesis using p-Benzoquinone[1]

This method involves the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde in the presence of an oxidizing agent.

Procedure:

  • Equimolar amounts of 5-bromo-2,3-diaminopyridine (1.000 g, 5.32 mmol), benzaldehyde (0.54 mL, 5.32 mmol), and p-benzoquinone (0.580 g, 5.32 mmol) are combined in 30 mL of absolute ethanol.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Route A2: Conventional Synthesis using Sodium Metabisulfite[2]

This approach utilizes sodium metabisulfite, likely as an adduct with benzaldehyde, to facilitate the cyclization.

Procedure:

  • To a solution of 5-bromopyridine-2,3-diamine in DMSO, an equimolar amount of the Na₂S₂O₅ adduct of benzaldehyde is added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and dried to afford this compound.

Route B1: Microwave-Assisted Synthesis[4][5]

Microwave irradiation offers a significant acceleration of the reaction, leading to high yields in a much shorter time frame.

Procedure:

  • A mixture of 5-bromopyridine-2,3-diamine and a slight excess of benzaldehyde in DMF is placed in a microwave reactor vial.

  • The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and purified, typically by recrystallization.

Logical Workflow for Method Selection

The choice of synthetic route depends on several factors, including available equipment, desired yield, and reaction time constraints. The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic method.

Workflow_Selection Start Start: Need to Synthesize This compound Microwave_Available Microwave Reactor Available? Start->Microwave_Available High_Yield_Critical Is Highest Possible Yield Critical? Microwave_Available->High_Yield_Critical No Use_Microwave Route B1: Microwave-Assisted Synthesis Microwave_Available->Use_Microwave Yes Time_Constraint Is Reaction Time a Major Constraint? High_Yield_Critical->Time_Constraint No Use_Na2S2O5 Route A2: Conventional Synthesis with Na₂S₂O₅ High_Yield_Critical->Use_Na2S2O5 Yes Time_Constraint->Use_Na2S2O5 Yes (if yield is priority) Use_pBenzoquinone Route A1: Conventional Synthesis with p-Benzoquinone Time_Constraint->Use_pBenzoquinone No

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound can be achieved through several effective methods, primarily centered around the condensation of 5-bromopyridine-2,3-diamine and benzaldehyde. For rapid synthesis with high efficiency, microwave-assisted methods are the preferred choice.[4][5] When microwave equipment is not available, the use of sodium metabisulfite in DMSO provides an excellent yield under conventional heating conditions.[2] The p-benzoquinone method, while effective, results in a lower yield compared to the other highlighted routes.[1] The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.

References

Selectivity Profiling of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the kinase selectivity profile of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of the imidazo[4,5-b]pyridine scaffold as a source of novel kinase inhibitors. The selectivity of this compound is compared against a panel of kinases, with the well-known non-selective kinase inhibitor, Staurosporine, serving as a benchmark.

The imidazo[4,5-b]pyridine core is a recognized scaffold in the development of kinase inhibitors, with derivatives showing activity against various kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Understanding the broader selectivity profile of foundational molecules like this compound is crucial for identifying potential therapeutic applications and guiding further lead optimization efforts.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound and the control compound, Staurosporine, was assessed against a diverse panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Aurora A8515
Aurora B12020
FLT325010
VEGFR2>10,00030
EGFR>10,00050
SRC5,2008
ABL1>10,0006
CDK28,5004
ROCK1>10,00012
PIM11,50025

Experimental Protocols

The following is a detailed methodology for the in vitro kinase activity assay used to generate the data presented above. This protocol is based on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[4]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines the measurement of kinase activity in the presence of an inhibitor. The assay quantifies ADP production, which is directly proportional to the kinase's catalytic activity.[4]

Materials:

  • Kinase of interest (e.g., Aurora A, FLT3)

  • Kinase substrate peptide

  • ATP

  • Test compound (this compound)

  • Control inhibitor (Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and control compounds in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically.

    • In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase.

Visualizations

The following diagrams illustrate key concepts and workflows related to kinase inhibitor profiling.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Inhibitor->RTK Inhibition

Caption: A simplified representation of the MAPK signaling pathway, a common target in cancer therapy, indicating the potential inhibitory action of the test compound on a receptor tyrosine kinase like FLT3.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Dispense Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate/ATP Mix Add_Kinase Add Kinase Solution Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Incubate (15 min) Add_Kinase->Incubate_1 Add_Substrate Initiate Reaction (Add Substrate/ATP) Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Calculate_IC50 Calculate IC50 Values Read_Luminescence->Calculate_IC50

Caption: The experimental workflow for the luminescence-based in vitro kinase inhibition assay, from compound preparation to data analysis.

Logical_Relationship High_Selectivity High Selectivity Reduced_Off_Target Reduced Off-Target Effects High_Selectivity->Reduced_Off_Target Low_Selectivity Low Selectivity (Broad Spectrum) Increased_Toxicity Potential for Increased Off-Target Toxicity Low_Selectivity->Increased_Toxicity Polypharmacology Potential for Polypharmacology Low_Selectivity->Polypharmacology Targeted_Therapy Potential for Targeted Therapy Reduced_Off_Target->Targeted_Therapy

Caption: A diagram illustrating the logical relationship between kinase inhibitor selectivity and its potential downstream therapeutic implications.

References

Cross-Validation of Biological Activity: A Comparative Guide for Anticancer Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective anticancer therapeutics hinges on the rigorous evaluation of a compound's biological activity across a diverse range of cancer types. Cross-validation of a drug candidate's potency in various cancer cell lines is a critical step in preclinical research, providing insights into its spectrum of activity, potential mechanisms of action, and indications for further development. This guide offers a comparative analysis of the cytotoxic effects of common chemotherapeutic agents on different cancer cell lines, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity of Anticancer Agents

The efficacy of an anticancer drug is often quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth or viability. The following table summarizes the cytotoxic activity of three widely used chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—across a selection of human cancer cell lines, illustrating the variability in sensitivity.

Anticancer AgentCancer Cell LineCancer TypeIC50/GI50 (µM)
Doxorubicin BFTC-905Bladder Cancer2.3[1][2]
MCF-7Breast Cancer2.5[1][2]
M21Melanoma2.8[1][2]
HeLaCervical Cancer2.9[1][2]
UMUC-3Bladder Cancer5.1[1][2]
HepG2Hepatocellular Carcinoma12.2[1][2]
TCCSUPBladder Cancer12.6[1][2]
A549Lung Cancer> 20[1][2]
Huh7Hepatocellular Carcinoma> 20[1][2]
VMCUB-1Bladder Cancer> 20[1][2]
Cisplatin SK-BR-3Breast Cancer~40[3]
MCF-7Breast Cancer>50[3]
MDA-MB-231Breast Cancer>50[3]
Paclitaxel MCF7Breast Cancer<0.01[4]
MDA-MB-231Breast Cancer<0.01[4]
NCI-H226Non-Small Cell Lung<0.01[4]
OVCAR-3Ovarian Cancer<0.01[4]

Note: IC50/GI50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes.

Experimental Protocols

Accurate and reproducible data is paramount in drug discovery. The following are detailed protocols for two common colorimetric assays used to determine cytotoxicity: the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a method used to measure cell density based on the measurement of cellular protein content.[5]

Materials:

  • Appropriate culture medium

  • Trypsin solution

  • Phosphate buffer solution (PBS)

  • Test compound (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Fixation solution (10% (w/v) trichloroacetic acid (TCA))

  • Washing solution (1% (v/v) acetic acid)

  • Sulforhodamine B (SRB) dye solution (0.4% (w/v) in 1% acetic acid)

  • Solubilization solution (10 mM Tris base)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium.[6] Remove the medium from the wells and add 100 µL of the corresponding compound dilution. Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]

  • Cell Fixation: After incubation, add 50 µL of cold 10% TCA to each well without removing the culture medium.[6] Incubate the plate at 4°C for 1 hour to fix the cells.[6]

  • Washing: Gently remove the supernatant. Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.[6] Allow the plates to air dry completely.[6]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[6] Allow the plates to air dry.[6]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well.[6] Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[6]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Appropriate culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[4] Include untreated control wells.[4]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization of Formazan: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator in a humidified atmosphere.

  • Absorbance Measurement: Check for complete solubilization of the purple formazan crystals and measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Mandatory Visualization

Diagrams illustrating key concepts and workflows are essential for clear communication in scientific research.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening start Seed Cancer Cells in 96-well Plates incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Treat with Serial Dilutions of Test Compound incubation1->treatment incubation2 Incubate 24-72h (Drug Exposure) treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., SRB or MTT) incubation2->assay readout Measure Absorbance (Plate Reader) assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end Determine Compound Potency analysis->end

Caption: A typical workflow for in vitro anticancer drug screening.[3]

G cluster_pathway Simplified Cisplatin Signaling Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage crosslinks purine bases p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Cisplatin induces apoptosis via DNA damage and p53 activation.[8][9]

G cluster_logic Logic of Cross-Validation Compound Anticancer Compound CellLineA Cancer Cell Line A (e.g., Breast Cancer) Compound->CellLineA CellLineB Cancer Cell Line B (e.g., Lung Cancer) Compound->CellLineB CellLineC Cancer Cell Line C (e.g., Ovarian Cancer) Compound->CellLineC ActivityA Biological Activity (IC50) CellLineA->ActivityA ActivityB Biological Activity (IC50) CellLineB->ActivityB ActivityC Biological Activity (IC50) CellLineC->ActivityC Comparison Comparative Analysis ActivityA->Comparison ActivityB->Comparison ActivityC->Comparison

Caption: Cross-validation assesses a compound's activity across diverse cell lines.

References

Unveiling Binding Affinities: A Comparative Docking Analysis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico investigation into the binding mechanisms of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine derivatives reveals their potential as versatile therapeutic agents. This guide synthesizes findings from multiple docking studies, offering a comparative analysis of their interactions with various biological targets implicated in diseases ranging from bacterial infections to cancer. Detailed experimental protocols and quantitative binding data are presented to provide researchers, scientists, and drug development professionals with a clear and objective overview of this promising class of compounds.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action by predicting the binding conformations and affinities of these compounds within the active sites of key proteins. This guide consolidates and compares the results from several such studies, providing a valuable resource for understanding their structure-activity relationships.

Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies performed on this compound derivatives against different biological targets. This allows for a side-by-side comparison of their binding affinities, a crucial parameter in assessing their potential as drug candidates.

Derivative/CompoundTarget EnzymeDocking Score (kcal/mol)Interacting Amino Acid ResiduesReference
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 1)Dihydrofolate Reductase (DHFR)Not explicitly stated in abstractNot explicitly stated in abstract[1][2]
Regioisomer 2Dihydrofolate Reductase (DHFR)Not explicitly stated in abstractNot explicitly stated in abstract[1][2]
Regioisomer 4Dihydrofolate Reductase (DHFR)Not explicitly stated in abstractNot explicitly stated in abstract[1][2]
Derivative 9aS. aureus tyrosyl-tRNA synthetase-8.74Not explicitly stated in abstract[3]
Imidazo[4,5-b]pyridine derivativesCyclin-Dependent Kinase 9 (CDK9)Not explicitly stated in abstractNot explicitly stated in abstract[4]
Imidazo[4,5-b]pyridine derivativesAurora A kinaseNot explicitly stated in abstractNot explicitly stated in abstract[5]

Experimental Protocols: A Look into the Methodology

The insights gleaned from molecular docking are heavily dependent on the computational methods employed. The following sections detail the typical experimental protocols utilized in the cited studies for preparing the protein and ligand, and for performing the docking simulations.

Protein and Ligand Preparation

Prior to docking, both the target protein and the ligand (the imidazo[4,5-b]pyridine derivative) undergo a preparation process. The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Standard preparation involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The energy of the protein structure is then minimized using a force field to relieve any steric clashes.

The this compound derivatives are sketched using molecular modeling software and their 3D structures are generated. The ligands are then optimized to their lowest energy conformation, typically using quantum mechanical methods like Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G++(d,p)).[3]

Molecular Docking Simulation

Molecular docking simulations are performed using specialized software to predict the preferred orientation of a ligand when bound to a protein. The prepared ligand is placed in the defined active site of the prepared protein, and a search algorithm explores various possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. The specific parameters of the docking simulation, such as the grid box size and center, are crucial for obtaining accurate results.

Visualizing the Docking Workflow

To better understand the logical flow of a comparative molecular docking study, the following diagram illustrates the key steps involved, from initial synthesis to the final analysis of binding interactions.

G cluster_synthesis Synthesis & Characterization cluster_computational Computational Docking Study cluster_analysis Analysis & Comparison Synthesis Synthesis of 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine Derivatives Characterization Spectroscopic Characterization (NMR, Mass Spec) LigandPrep Ligand Preparation (3D Structure & Optimization) Characterization->LigandPrep ProteinPrep Target Protein Preparation (from PDB) Docking Molecular Docking Simulation ProteinPrep->Docking LigandPrep->Docking BindingAnalysis Analysis of Binding Energy & Interactions Docking->BindingAnalysis Comparison Comparative Analysis of Derivatives BindingAnalysis->Comparison

Caption: Workflow of a comparative molecular docking study.

This guide provides a foundational understanding of the comparative docking studies of this compound derivatives. By presenting the available data and methodologies in a structured format, it aims to facilitate further research and development in this promising area of medicinal chemistry.

References

A Head-to-Head In Vitro Comparison: 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Versus Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Novel Anticancer Candidate

In the landscape of oncology research, the quest for more effective and selective therapeutic agents is perpetual. This guide presents a head-to-head comparison of the novel compound 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with established anticancer drugs, namely Doxorubicin and Paclitaxel. This analysis is based on available in vitro data to provide a preliminary assessment of its potential as an anticancer agent.

Comparative Anticancer Activity: A Look at the In Vitro Data

The antiproliferative activity of this compound and its derivatives has been a subject of recent scientific inquiry. Studies have suggested that the imidazo[4,5-b]pyridine scaffold possesses significant anticancer properties, with bromo-substitution potentially enhancing this activity.[1]

To provide a comparative perspective, the following tables summarize the half-maximal inhibitory concentration (IC50) values of derivatives of the parent compound, this compound, alongside those of the widely used chemotherapeutic agents Doxorubicin and Paclitaxel, against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines. It is important to note that the presented data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative IC50 Values (µM) against MCF-7 Breast Cancer Cells

Compound/DrugMCF-7 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)0.85[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)0.92[2]
Doxorubicin~1.65[2]
Paclitaxel~0.064[2]

Table 2: Comparative IC50 Values (µM) against HCT116 Colon Cancer Cells

Compound/DrugHCT116 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)1.05[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)1.12[2]
DoxorubicinNot specified in the same study[2]
Paclitaxel~0.00246[2]

Unraveling the Mechanism of Action: Targeting the CDK9 Signaling Pathway

Several derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3][4][5][6] CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death (apoptosis) in cancer cells.

CDK9_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Anti_Apoptotic_Genes Anti-apoptotic Genes (e.g., Mcl-1) RNA_Pol_II->Anti_Apoptotic_Genes Transcription Transcription Elongation DNA DNA mRNA mRNA Anti_Apoptotic_Proteins Anti-apoptotic Proteins Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Pro_Apoptotic_Proteins Pro-apoptotic Proteins Pro_Apoptotic_Proteins->Apoptosis Imidazo_Pyridine 6-bromo-2-phenyl- 1H-imidazo[4,5-b]pyridine Imidazo_Pyridine->CDK9_CyclinT Inhibition

Inhibition of CDK9-mediated transcription by this compound.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and comparability of in vitro studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding end End incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of the compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis data_analysis->end

Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and control drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect specific proteins and can be used to confirm the induction of apoptosis by examining the expression of key apoptotic markers.

Detailed Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Mcl-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis end End protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis analysis->end

General workflow for Western blot analysis.

Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper disposal of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound often utilized in medicinal chemistry and drug development, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, compiled from established safety data for pyridine derivatives and related imidazo[4,5-b]pyridine structures. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Compound Properties and Hazard Profile

Table 1: Key Safety and Physical Data for Pyridine Derivatives

PropertyData/InformationCitation
Appearance Likely a solid[1]
Toxicity Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation and may cause respiratory irritation.[1][2]
Environmental Hazards Potentially toxic to aquatic organisms; long-term adverse effects in the aquatic environment should be assumed. Release to the environment should be avoided.[3]
Incompatibilities Strong oxidizing agents, strong acids.[2][4]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[5]

  • Body Protection: A chemical-resistant lab coat is required to prevent skin contact.[6]

2. Waste Collection and Storage:

  • Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealable hazardous waste container.[4] The container should be made of a compatible material like glass or high-density polyethylene.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[4] Ensure the storage area is designated for hazardous chemical waste.

3. Spill Management:

  • Containment: In the event of a spill, immediately contain the material using an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[4][5]

  • Cleanup: Carefully collect the absorbent material and spilled compound into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Regulatory Compliance: Never dispose of this compound down the drain or in regular trash.[5] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) office can provide guidance on scheduling a pickup.[4][5] Incineration at a high temperature in a licensed facility is a common disposal method for pyridine-based waste.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Start: Handling of This compound ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood waste_gen Generate Waste (e.g., residual compound, contaminated items) ppe->waste_gen fume_hood->waste_gen spill Accidental Spill? waste_gen->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealable Hazardous Waste Container spill->collect_waste No contain_spill->collect_waste store_waste Store Waste Container in a Designated, Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling heterocyclic compounds, specifically pyridine derivatives, and should be implemented to ensure laboratory safety.

Hazard Summary
  • Pyridine Derivatives : These compounds are often toxic and can be flammable. Minimizing vapor inhalation and skin contact is critical.[1][2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Aromatic Bromo Compounds : Can be irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.

  • Solid Particulates : If the compound is a powder, inhalation of dust should be avoided.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood)Safety goggles with side-shields[3][4]Nitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Not generally required if handled in a certified chemical fume hood[2][3]
Conducting Reactions (in a fume hood)Safety goggles with side-shields[3][4]Nitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Not generally required if handled in a certified chemical fume hood[2][3]
Handling Spills Chemical splash goggles and face shield[2]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if outside a fume hood or for large spills
Waste Disposal Safety goggles[2]Nitrile or butyl rubber gloves[1][2]Laboratory coat[1][2]Not generally required for sealed containers

Operational and Disposal Plans

Standard Handling Procedure
  • Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[2][3] An emergency eyewash station and safety shower must be readily accessible.[2]

  • PPE : Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, safety goggles, and nitrile or butyl rubber gloves.[1][2]

  • Handling : All manipulations of this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Use non-sparking tools.[5]

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][6] Keep the container tightly closed.[2][6]

  • Decontamination : After handling, wipe down the work area with an appropriate solvent and then wash with soap and water.[2] Wash hands thoroughly after removing gloves.[6]

Spill Response Protocol
  • Evacuation : In the event of a large spill or a spill outside of a fume hood, evacuate the immediate area and alert colleagues.[2]

  • Ventilation : Ensure the area is well-ventilated.[2]

  • Containment (for small spills) : For small spills contained within a fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill.[2] Do not use combustible materials.[2]

  • Cleanup : Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontamination : Clean the spill area with a suitable solvent, followed by a wash with soap and water.[2]

  • Reporting : Report all spills to the laboratory supervisor or safety officer.[2]

Waste Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and spill cleanup materials, must be treated as hazardous waste.[2]

  • Collection : Collect all waste in a clearly labeled, sealed, and compatible waste container.[6]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage : Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[2][6]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe weigh 4. Weigh Compound (in Fume Hood) don_ppe->weigh prepare_solution 5. Prepare Solution (in Fume Hood) weigh->prepare_solution conduct_reaction 6. Conduct Reaction prepare_solution->conduct_reaction decontaminate 7. Decontaminate Work Area conduct_reaction->decontaminate dispose_waste 8. Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe 9. Remove PPE dispose_waste->remove_ppe wash_hands 10. Wash Hands remove_ppe->wash_hands spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup_spill Clean & Decontaminate contain->cleanup_spill report_spill Report Spill cleanup_spill->report_spill

Caption: Workflow for handling this compound.

References

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6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.